Product packaging for 4-amino-N-propylbenzenesulfonamide(Cat. No.:CAS No. 58687-83-5)

4-amino-N-propylbenzenesulfonamide

Cat. No.: B183696
CAS No.: 58687-83-5
M. Wt: 214.29 g/mol
InChI Key: PEDHCXVSNZZLSR-UHFFFAOYSA-N
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Description

4-amino-N-propylbenzenesulfonamide is a chemical reagent of interest in medicinal chemistry and biochemical research, primarily for the investigation of carbonic anhydrase (CA) enzymes . Sulfonamides are a prominent class of carbonic anhydrase inhibitors (CAIs), and compounds featuring a primary sulfonamide group linked to a benzene ring, often with specific side chains, are known to bind effectively to the zinc-containing active site of these enzymes . Researchers utilize this family of compounds to study the activity of various human CA isoforms, which are implicated in a range of physiological processes and diseases . For instance, closely related benzamide-4-sulfonamides have demonstrated potent inhibition of human CA isoforms such as hCA II (involved in glaucoma) and hCA VII, in the low nanomolar range . The "tail" approach, which involves modifying the substituent on the sulfonamide nitrogen, is a common strategy in drug design to modulate the physico-chemical properties and inhibitory profile of these molecules . As such, this compound serves as a valuable building block or reference compound for scientists developing novel CAIs with potential applications in conditions like glaucoma, neuropathic pain, and tumors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2S B183696 4-amino-N-propylbenzenesulfonamide CAS No. 58687-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHCXVSNZZLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366444
Record name 4-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58687-83-5
Record name 4-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a common and reliable synthetic pathway for 4-amino-N-propylbenzenesulfonamide, a sulfanilamide derivative. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry. This guide details the reaction mechanisms, experimental protocols, and characterization of the intermediates and the final product.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a four-step process commencing with the protection of the amino group of aniline, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride moiety, subsequent reaction with propylamine to form the sulfonamide, and concluding with the deprotection of the amino group.

Synthesis_Pathway Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl chloride Acetanilide->PASC Chlorosulfonic acid (ClSO3H) ProtectedProduct N-[4-(Propylsulfamoyl)phenyl]acetamide PASC->ProtectedProduct Propylamine (CH3CH2CH2NH2) FinalProduct This compound ProtectedProduct->FinalProduct Acid Hydrolysis (e.g., HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride from Acetanilide

Principle: The initial step involves the protection of the highly reactive amino group of aniline as an acetamide. This is followed by an electrophilic aromatic substitution reaction where chlorosulfonic acid is used to introduce a sulfonyl chloride group at the para position of the benzene ring of acetanilide. The acetamido group directs the substitution to the para position due to steric hindrance at the ortho positions.

Experimental Protocol:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a gas trap.

  • Add 10 g of dry acetanilide to the flask.

  • Carefully and in portions, add 25 mL of chlorosulfonic acid to the acetanilide with gentle stirring.

  • Once the addition is complete, heat the reaction mixture to 60-70°C for 2 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%N/A
Melting Point149 °CN/A
Step 2: Synthesis of N-[4-(Propylsulfamoyl)phenyl]acetamide

Principle: The synthesized 4-acetamidobenzenesulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution at the sulfonyl chloride group. In this step, propylamine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form the N-propylsulfonamide.

Experimental Protocol: [1]

  • In a 100 mL beaker, dissolve 2.34 g (0.01 mol) of 4-acetamidobenzenesulfonyl chloride in 30 mL of acetone.

  • In a separate beaker, dissolve 0.59 g (0.01 mol) of propylamine in 20 mL of acetone.

  • Slowly add the propylamine solution to the 4-acetamidobenzenesulfonyl chloride solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 30 minutes.

  • Pour the reaction mixture into 150 mL of cold water.

  • The N-[4-(propylsulfamoyl)phenyl]acetamide will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure crystals.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%N/A
Melting Point158-160 °CN/A

Characterization Data for N-[4-(propylsulfamoyl)phenyl]acetamide:

  • ¹H NMR (DMSO-d₆): δ 10.3 (s, 1H, NH), 7.7 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.3 (t, 1H, NH), 2.6 (q, 2H, CH₂), 2.1 (s, 3H, CH₃), 1.3 (sextet, 2H, CH₂), 0.8 (t, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1680 (C=O stretch), 1330 and 1150 (SO₂ stretch).

Step 3: Synthesis of this compound (Hydrolysis)

Principle: The final step involves the deprotection of the amino group by acidic hydrolysis. The acetamide is hydrolyzed to the corresponding amine and acetic acid upon heating in the presence of an acid, typically hydrochloric acid.

Experimental Protocol:

  • Place 3.0 g of N-[4-(propylsulfamoyl)phenyl]acetamide in a 100 mL round-bottom flask.

  • Add 30 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until it is slightly alkaline (pH ~8).

  • The this compound will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Typical Yield75-85%N/A
Melting Point110-112 °CN/A

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆): δ 7.5 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.9 (s, 2H, NH₂), 2.6 (t, 2H, CH₂), 1.3 (sextet, 2H, CH₂), 0.8 (t, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆): δ 152.8, 128.9, 126.5, 112.9, 44.2, 22.5, 11.2.

  • IR (KBr, cm⁻¹): 3470 and 3380 (N-H stretch of primary amine), 3250 (N-H stretch of sulfonamide), 1310 and 1140 (SO₂ stretch).

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamidation cluster_step3 Step 3: Hydrolysis s1_start Mix Acetanilide and Chlorosulfonic Acid s1_heat Heat to 60-70°C for 2h s1_start->s1_heat s1_quench Pour onto Ice s1_heat->s1_quench s1_filter Filter and Wash s1_quench->s1_filter s1_dry Dry Product s1_filter->s1_dry s2_start Dissolve PASC and Propylamine in Acetone s1_dry->s2_start 4-Acetamidobenzenesulfonyl chloride s2_react Stir at RT for 30 min s2_start->s2_react s2_precipitate Pour into Water s2_react->s2_precipitate s2_filter Filter and Wash s2_precipitate->s2_filter s2_recrystallize Recrystallize s2_filter->s2_recrystallize s3_start Reflux Protected Product with 10% HCl for 1h s2_recrystallize->s3_start N-[4-(Propylsulfamoyl)phenyl]acetamide s3_neutralize Cool and Neutralize with NaHCO3 s3_start->s3_neutralize s3_filter Filter and Wash s3_neutralize->s3_filter s3_recrystallize Recrystallize s3_filter->s3_recrystallize FinalProduct FinalProduct s3_recrystallize->FinalProduct This compound

References

In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-amino-N-propylbenzenesulfonamide (CAS No. 58687-83-5). Due to a lack of extensive, publicly available experimental data for this specific molecule, this report combines predicted data from computational models with detailed, generalized experimental protocols for the determination of these key properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and pharmaceutical development.

Physicochemical Data

The following tables summarize the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates. For definitive characterization, experimental verification is recommended.

Table 1: General and Physical Properties (Predicted)
PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂S-
Molecular Weight 214.29 g/mol -
Melting Point 135-145 °CPredicted
Boiling Point 404.9 °C at 760 mmHgPredicted
Density 1.257 g/cm³Predicted
Refractive Index 1.588Predicted
Polarizability 23.45 ųPredicted
Table 2: Solubility and Partitioning Properties (Predicted)
PropertyValueSource
Water Solubility 2.35 g/LPredicted
logP (Octanol-Water Partition Coefficient) 0.95Predicted
logS (Aqueous Solubility) -1.96Predicted
Table 3: Ionization Properties (Predicted)
PropertyValueSource
pKa (Acidic) 9.88Predicted
pKa (Basic) 2.65Predicted
Physiological Charge 0 at pH 7.4Predicted

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, to a height of about 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

  • Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when the entire sample has completely melted are recorded. This range represents the melting point.[3]

  • Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[1]

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like this compound, the pKa values are critical for understanding its behavior in different pH environments. UV-Vis spectrophotometry can be employed to determine pKa by monitoring the change in absorbance at a specific wavelength as a function of pH.[4][5]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

Procedure:

  • Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to determine the wavelengths of maximum absorbance for the fully protonated and deprotonated species, respectively.

  • Sample Preparation: A series of solutions is prepared by adding a small, constant amount of the stock solution of this compound to each of the buffer solutions.

  • Absorbance Measurement: The absorbance of each solution is measured at the predetermined wavelength(s) of maximum difference between the ionized and unionized forms.

  • Data Analysis: The absorbance values are plotted against the corresponding pH values. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at which the concentrations of the protonated and deprotonated species are equal (the inflection point of the curve).[4]

logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its experimental determination.[6]

Apparatus and Materials:

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • 1-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with 1-octanol)

  • Stock solution of this compound

Procedure:

  • Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand, or centrifuged, to ensure complete separation of the two layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

logP_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation p1 Mix 1-Octanol and Water p2 Shake to Saturate p1->p2 p3 Separate Phases p2->p3 part1 Dissolve Compound in One Phase p3->part1 Use Saturated Phases part2 Mix with Other Phase part1->part2 part3 Shake to Equilibrate part2->part3 part4 Separate Layers part3->part4 a1 Measure Concentration in Each Phase (e.g., HPLC) part4->a1 Analyze Separated Phases a2 Calculate Partition Coefficient (P) a1->a2 a3 Calculate logP a2->a3

Caption: Workflow for logP determination.

This diagram outlines the sequential process of preparing the solvent phases, partitioning the analyte, and subsequently analyzing the concentrations to calculate the logP value. Each stage is crucial for obtaining an accurate and reproducible measurement of this important physicochemical property.

References

Analysis of 4-amino-N-propylbenzenesulfonamide Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-amino-N-propylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of the analytical workflow. Due to the absence of publicly available, specific crystallographic data for this compound in the initial search, this guide presents a generalized methodology and representative data based on the analysis of closely related sulfonamide structures.

Crystallographic Data Summary

The determination of a crystal structure through single-crystal X-ray diffraction provides precise measurements of the molecular geometry and intermolecular interactions within the crystal lattice. For a novel structure like this compound, key quantitative data would be organized as follows for clear interpretation and comparison.

Table 1: Crystal Data and Structure Refinement for this compound (Representative)

ParameterValue
Empirical formulaC₉H₁₄N₂O₂S
Formula weight214.29
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)[Value]
γ (°)90
Volume (ų)[Value]
Z4
Calculated density (Mg/m³)[Value]
Absorption coefficient (mm⁻¹)[Value]
F(000)[Value]
Data collection and refinement
Theta range for data collection (°)[Value]
Index ranges[h, k, l ranges]
Reflections collected[Number]
Independent reflections[Number] [R(int) = value]
Completeness to theta = 25.242°[Percentage]
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters[Values]
Goodness-of-fit on F²[Value]
Final R indices [I>2sigma(I)]R1 = [Value], wR2 = [Value]
R indices (all data)R1 = [Value], wR2 = [Value]
Largest diff. peak and hole (e.Å⁻³)[Values]

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Representative)

BondLength (Å)AngleDegrees (°)
S1-O1[Value]O1-S1-O2[Value]
S1-O2[Value]O1-S1-N2[Value]
S1-N2[Value]O2-S1-N2[Value]
S1-C1[Value]O1-S1-C1[Value]
N1-C4[Value]O2-S1-C1[Value]
N2-C7[Value]N2-S1-C1[Value]
C1-C6[Value]C2-C1-S1[Value]
C1-C2[Value]C6-C1-S1[Value]
............

Experimental Protocols

The determination of the crystal structure of this compound would involve the following key experimental procedures.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, a representative method is outlined below:

  • Acetylation of Sulfanilamide: 4-Aminobenzenesulfonamide (sulfanilamide) is first protected by acetylation of the amino group using acetic anhydride.

  • Reaction with 1-Bromopropane: The resulting N-acetyl-4-aminobenzenesulfonamide is then reacted with 1-bromopropane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to introduce the N-propyl group.

  • Deprotection: The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The following steps are generally followed:

  • Data Collection: The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) and irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow Visualization

The logical flow from the synthesis of the compound to the final analysis of its crystal structure is a critical process for ensuring data integrity and reproducibility.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction Analysis cluster_analysis Structure Solution & Refinement cluster_output Final Output s1 Starting Materials (e.g., 4-Aminobenzenesulfonyl Chloride, n-Propylamine) s2 Chemical Synthesis s1->s2 Reaction s3 Purification (e.g., Recrystallization, Chromatography) s2->s3 Crude Product s4 Single Crystal Growth s3->s4 Pure Compound d1 Single Crystal Selection & Mounting s4->d1 d2 X-ray Data Collection d1->d2 d3 Data Processing & Reduction d2->d3 a1 Structure Solution (Direct Methods) d3->a1 a2 Structure Refinement a1->a2 a3 Validation & Analysis a2->a3 o1 Crystallographic Data (CIF) a3->o1 o2 Structural Analysis Report a3->o2

Experimental workflow for crystal structure analysis.

This diagram illustrates the sequential process from the initial synthesis of this compound and the growth of single crystals, through to the collection and processing of X-ray diffraction data, and culminating in the solution, refinement, and final analysis of the crystal structure. This systematic approach is fundamental in the field of crystallography for obtaining reliable and high-quality structural information, which is invaluable for rational drug design and understanding structure-activity relationships.

The Diverse Biological Activities of 4-amino-N-propylbenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-N-propylbenzenesulfonamide scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their applications as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. The information is presented to facilitate further research and drug development efforts in these critical therapeutic areas.

Carbonic Anhydrase Inhibition

Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The sulfonamide group of these compounds coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[3] Inhibition of specific CA isoforms, particularly CA IX and XII which are overexpressed in many tumors, is a key mechanism behind the anticancer activity of these compounds.[4]

Quantitative Data for Carbonic Anhydrase Inhibition

The inhibitory potency of various this compound derivatives against different carbonic anhydrase isoforms is summarized in the table below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

CompoundTarget CA IsoformKi (nM)IC50 (nM)Reference
N-(N-n-octyl-carbamimidoyl) benzenesulfonamidehCA IX168[5]
N-(p-methylbenzyl-substituted N-carbamimidoyl)benzenesulfonamidehCA XII335[5]
Benzenesulfonamide derivative 13ahCA II7.6[6]
Pentafluoro derivative 5aCCRF-CEM (leukemia)>doxorubicin[7][8]
Pentafluoro derivative 6aCCRF-CEM (leukemia)>doxorubicin[7][8]
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)T-47D (breast cancer)>etoposide[7][8]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The resulting change in pH is monitored using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (for hCA I and II) or TRIS buffer (for bacterial CAs)

  • CO₂-saturated water

  • pH indicator solution (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the purified CA enzyme in the appropriate buffer.

  • Prepare a range of concentrations of the test inhibitor.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance at the wavelength appropriate for the chosen indicator as the pH of the solution changes due to the formation of carbonic acid.

  • The initial rates of the reaction are recorded.

  • Inhibition constants (Ki) are calculated by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme inhibition models.

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

The inhibition of tumor-associated carbonic anhydrases (CA IX and XII) by this compound derivatives disrupts the pH regulation in cancer cells, leading to increased intracellular acidosis and reduced extracellular pH. This disruption of pH homeostasis can trigger apoptosis and inhibit tumor growth and metastasis.

CA_Inhibition_Pathway Sulfonamide_Derivative 4-Amino-N-propyl benzenesulfonamide Derivative CAIX_XII Carbonic Anhydrase IX & XII Sulfonamide_Derivative->CAIX_XII Inhibits H_plus_Export Proton (H+) Export CAIX_XII->H_plus_Export Catalyzes Tumor_Progression Tumor Growth, Invasion, Metastasis CAIX_XII->Tumor_Progression Inhibition leads to Apoptosis Apoptosis CAIX_XII->Apoptosis Inhibition induces Extracellular_pH_Regulation Extracellular pH Homeostasis H_plus_Export->Extracellular_pH_Regulation Maintains Intracellular_pH_Regulation Intracellular pH Homeostasis H_plus_Export->Intracellular_pH_Regulation Maintains Tumor_Microenvironment Acidic Tumor Microenvironment Extracellular_pH_Regulation->Tumor_Microenvironment Contributes to Tumor_Microenvironment->Tumor_Progression Promotes

Signaling pathway of carbonic anhydrase inhibition by sulfonamide derivatives in cancer.

Anticancer Activity

Beyond their role as carbonic anhydrase inhibitors, this compound derivatives have demonstrated direct cytotoxic effects against various cancer cell lines. The mechanisms for this activity are multifaceted and can include the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The anticancer efficacy of selected this compound derivatives is presented below as half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 28 (quinolin-8-yl derivative)HCT-116 (colon)3[9]
Compound 28 (quinolin-8-yl derivative)MCF-7 (breast)5[9]
Compound 28 (quinolin-8-yl derivative)HeLa (cervical)7[9]
Compound 23IGR39 (melanoma)27.8 ± 2.8[10]
Compound 23MDA-MB-231 (breast)20.5 ± 3.6[10]
Compound 3dMCF-7 (breast)43.4[11]
Compound 4dMCF-7 (breast)39.0[11]
Compound 3dMDA-MB-231 (breast)35.9[11]
Compound 4dMDA-MB-231 (breast)35.1[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays.

Anticancer_Screening_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

General workflow for the screening and development of anticancer agents.

Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1d (S-Propyl 4-(acetylamino)benzenesulfonothioate)Staphylococcus aureus-[12]
Benzenesulfonamide-bearing imidazole-2-thiol compound 13Mycobacterium abscessus-[13]
Imidazole-bearing 4-F substituent and S-methyl groupMycobacterium abscessus-[13]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 6Gram-positive strains64[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Materials:

  • Bacterial or fungal strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • McFarland 0.5 turbidity standard

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Logical Relationship: Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents follows a logical progression from initial screening to preclinical and clinical studies.

Antimicrobial_Discovery Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Logical progression of antimicrobial drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for 4-amino-N-propylbenzenesulfonamide has not been definitively established in publicly available literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous sulfonamide-based compounds. The proposed mechanisms and experimental protocols are intended to serve as a scientific framework for future investigation.

Introduction: Elucidating a Hypothesized Mechanism

This compound belongs to the sulfonamide class of chemical compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] While specific data for this N-propyl derivative is scarce, its structure—featuring a primary p-aminobenzenesulfonamide group—strongly suggests two primary, non-mutually exclusive mechanisms of action common to this chemical family: inhibition of carbonic anhydrase (CA) and inhibition of renal organic anion transporters (OATs) . This guide will explore these potential mechanisms in detail, referencing data from closely related compounds to build a robust scientific hypothesis.

Proposed Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The primary sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4][5] CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion in various tissues.[3]

Inhibition of specific CA isoforms can lead to significant therapeutic effects:

  • In the Kidneys: Inhibition of CA isoforms in the proximal tubules of the nephron reduces the reabsorption of bicarbonate, sodium, and water, leading to a diuretic effect.[6]

  • In the Eye: Within the ciliary processes of the eye, CA inhibition decreases the secretion of bicarbonate ions into the aqueous humor, thereby reducing fluid formation and lowering intraocular pressure (IOP). This is a key mechanism for the treatment of glaucoma.

  • In the Central Nervous System (CNS): CA inhibition can lead to metabolic acidosis in the CNS, which has been shown to have anticonvulsant effects.

Given its structure, this compound is likely to bind to the zinc ion in the active site of carbonic anhydrase, preventing the binding of substrate molecules and inhibiting the enzyme's catalytic activity.

G cluster_kidney Renal Proximal Tubule cluster_eye Ocular Ciliary Epithelium CO2_H2O_lumen CO₂ + H₂O CA_lumen Carbonic Anhydrase (Apical Membrane) CO2_H2O_lumen->CA_lumen H2CO3_lumen H₂CO₃ HCO3_H_lumen HCO₃⁻ + H⁺ H2CO3_lumen->HCO3_H_lumen Spontaneous dissociation NHE3 Na⁺/H⁺ Exchanger (NHE3) HCO3_H_lumen->NHE3 H⁺ H_out H⁺ NHE3->H_out Result_diuresis Result: Reduced Na⁺ & HCO₃⁻ Reabsorption -> Diuresis NHE3->Result_diuresis Na_in Na⁺ Na_in->NHE3 Inhibitor 4-amino-N-propyl- benzenesulfonamide Inhibitor->CA_lumen Inhibition CO2_H2O_eye CO₂ + H₂O CA_eye Carbonic Anhydrase CO2_H2O_eye->CA_eye HCO3_eye HCO₃⁻ Secretion CA_eye->HCO3_eye AqHumor Aqueous Humor Formation HCO3_eye->AqHumor Result_IOP Result: Reduced Aqueous Humor -> Lower IOP AqHumor->Result_IOP Inhibitor_eye 4-amino-N-propyl- benzenesulfonamide Inhibitor_eye->CA_eye Inhibition G cluster_cell Renal Proximal Tubule Cell OAT1_3 OAT1 / OAT3 URAT1 URAT1 Result_OAT Result: ↓ Renal Clearance of Anions OAT1_3->Result_OAT Urine Tubular Lumen / Urine (Apical Side) Uric_Acid_Blood Uric Acid Result_URAT1 Result: ↑ Uric Acid Excretion (Uricosuric Effect) URAT1->Result_URAT1 Blood Blood (Basolateral Side) Inhibitor 4-amino-N-propyl- benzenesulfonamide Inhibitor->OAT1_3 Inhibition Inhibitor->URAT1 Inhibition Organic_Anions Organic Anions (e.g., Penicillin) Organic_Anions->OAT1_3 Uptake Uric_Acid_Blood->OAT1_3 Uptake Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption G start Start: Characterize 4-amino-N- propylbenzenesulfonamide invitro In Vitro Screening start->invitro ca_assay Carbonic Anhydrase Inhibition Assay invitro->ca_assay oat_assay Organic Anion Transporter Inhibition Assay invitro->oat_assay invivo In Vivo Confirmation ca_assay->invivo If CA activity oat_assay->invivo If OAT activity diuresis_assay Diuretic Activity Assay (Rats) invivo->diuresis_assay iop_assay Intraocular Pressure Measurement (Rabbits) invivo->iop_assay uricosuric_assay Uricosuric Effect Assay (Serum/Urine Urate) invivo->uricosuric_assay conclusion Conclusion: Elucidate Primary Mechanism of Action diuresis_assay->conclusion iop_assay->conclusion uricosuric_assay->conclusion

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-propylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities. The structural characterization of new sulfonamide derivatives is crucial for understanding their chemical properties, guiding drug design, and ensuring quality control in synthetic processes. This technical guide outlines the probable synthetic routes to this compound and presents representative spectroscopic data based on analogous structures.

Synthetic Pathways

The synthesis of this compound can be approached through several established routes for N-alkylated aminobenzenesulfonamides. Two common strategies are highlighted below, typically starting from either 4-acetamidobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride.

Pathway A: From 4-Acetamidobenzenesulfonyl Chloride

This pathway involves the protection of the amino group as an acetamide, which is later deprotected.

  • Sulfonamidation: 4-Acetamidobenzenesulfonyl chloride is reacted with n-propylamine to form 4-acetamido-N-propylbenzenesulfonamide.

  • Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Pathway B: From 4-Nitrobenzenesulfonyl Chloride

This alternative route utilizes a nitro group as a precursor to the amine.

  • Sulfonamidation: 4-Nitrobenzenesulfonyl chloride is reacted with n-propylamine to yield N-propyl-4-nitrobenzenesulfonamide.

  • Reduction: The nitro group is then reduced to an amino group, commonly using reducing agents like tin(II) chloride or catalytic hydrogenation, to afford this compound.

A generalized workflow for a common synthetic approach is depicted below:

G cluster_pathway_a Pathway A cluster_pathway_b Pathway B 4-Acetamidobenzenesulfonyl Chloride 4-Acetamidobenzenesulfonyl Chloride 4-Acetamido-N-propylbenzenesulfonamide 4-Acetamido-N-propylbenzenesulfonamide 4-Acetamidobenzenesulfonyl Chloride->4-Acetamido-N-propylbenzenesulfonamide Sulfonamidation n-Propylamine n-Propylamine n-Propylamine->4-Acetamido-N-propylbenzenesulfonamide 4-amino-N-propylbenzenesulfonamide_A This compound 4-Acetamido-N-propylbenzenesulfonamide->4-amino-N-propylbenzenesulfonamide_A Hydrolysis 4-Nitrobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl Chloride N-propyl-4-nitrobenzenesulfonamide N-propyl-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl Chloride->N-propyl-4-nitrobenzenesulfonamide Sulfonamidation n-Propylamine_B n-Propylamine n-Propylamine_B->N-propyl-4-nitrobenzenesulfonamide 4-amino-N-propylbenzenesulfonamide_B This compound N-propyl-4-nitrobenzenesulfonamide->4-amino-N-propylbenzenesulfonamide_B Reduction

Common synthetic pathways to this compound.

Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d2HAr-H (ortho to SO₂)
~6.6 - 6.8d2HAr-H (ortho to NH₂)
~5.8 - 6.0br s2H-NH₂
~4.8 - 5.2t1H-SO₂NH-
~2.8 - 3.0q2H-NH-CH₂-
~1.4 - 1.6sextet2H-CH₂-CH₂-CH₃
~0.8 - 1.0t3H-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~150Ar-C-NH₂
~129Ar-C (ortho to SO₂)
~128Ar-C-SO₂
~114Ar-C (ortho to NH₂)
~45-NH-CH₂-
~23-CH₂-CH₂-CH₃
~11-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium-StrongN-H stretching (asymmetric and symmetric, -NH₂)
3300 - 3200MediumN-H stretching (-SO₂NH-)
3100 - 3000WeakAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching
~1620StrongN-H bending (-NH₂)
~1600, ~1500Medium-StrongAromatic C=C stretching
1330 - 1300StrongAsymmetric SO₂ stretching
1160 - 1140StrongSymmetric SO₂ stretching
~830Strongp-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~214[M]⁺ (Molecular Ion)
~185[M - C₂H₅]⁺
~156[M - C₃H₇N]⁺ or [H₂NC₆H₄SO₂]⁺
~108[H₂NC₆H₄NH]⁺
~92[C₆H₄NH₂]⁺

Experimental Protocols (Representative)

The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and reaction monitoring.

Synthesis via Pathway A

Step 1: Synthesis of 4-acetamido-N-propylbenzenesulfonamide To a solution of n-propylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath, a solution of 4-acetamidobenzenesulfonyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Hydrolysis of 4-acetamido-N-propylbenzenesulfonamide The 4-acetamido-N-propylbenzenesulfonamide is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated at reflux for several hours, with reaction progress monitored by TLC. After completion, the mixture is cooled, and the solvent is partially removed under reduced pressure. The resulting solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron impact (EI) sources. The molecular weight and fragmentation pattern are analyzed.

Conclusion

While specific, experimentally verified spectroscopic data for this compound is not currently prevalent in public databases, this guide provides a robust framework for its synthesis and characterization. The presented synthetic routes are well-established for this class of compounds, and the representative spectroscopic data, derived from close structural analogs, offer a reliable prediction for experimental outcomes. Researchers and professionals in drug development are encouraged to use this guide as a starting point for their work, with the understanding that experimental validation is essential.

Navigating the Solubility Landscape of 4-amino-N-propylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-propylbenzenesulfonamide, a sulfonamide derivative, holds potential interest in pharmaceutical and chemical research. A thorough understanding of its solubility in various solvents is a cornerstone for its development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide addresses the critical aspect of solubility for this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a predictive qualitative solubility profile based on its molecular structure. Furthermore, it outlines a detailed, industry-standard experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data.

Predicted Qualitative Solubility Profile of this compound

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." this compound possesses both polar (amino and sulfonamide groups) and nonpolar (aromatic ring and propyl chain) moieties. This amphiphilic nature suggests a varied solubility profile across different solvent classes. The following table provides a predicted qualitative solubility profile with rationale.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to Insoluble The polar amino and sulfonamide groups can engage in hydrogen bonding with protic solvents. However, the nonpolar benzene ring and the N-propyl group contribute to hydrophobicity, likely limiting the solubility in highly polar solvents like water. Solubility is expected to increase slightly in less polar alcohols like methanol and ethanol compared to water.
Polar Aprotic DMSO, DMF, AcetoneSoluble Polar aprotic solvents are effective at solvating both the polar and nonpolar regions of the molecule. They can accept hydrogen bonds from the amino group and interact favorably with the aromatic ring and the propyl chain, leading to good solubility.
Nonpolar Toluene, Hexane, Diethyl EtherPoorly Soluble to Insoluble The dominant polar character of the amino and sulfonamide functional groups will significantly hinder dissolution in nonpolar solvents. The energetic cost of breaking the strong intermolecular forces in the solid crystal lattice is not compensated by the weak solute-solvent interactions.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard, as it allows for the determination of the equilibrium (thermodynamic) solubility.[1][2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period to reach saturation.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials or flasks with screw caps or glass stoppers

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[1] Care must be taken to avoid any temperature changes during this step.

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

3. Analytical Method Validation:

A crucial aspect of this protocol is the use of a validated analytical method for the quantification of this compound. This involves establishing a calibration curve with known concentrations of the compound to ensure linearity, accuracy, and precision.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G start Start add_solid Add excess 4-amino-N- propylbenzenesulfonamide to vials start->add_solid add_solvent Add a known volume of solvent add_solid->add_solvent equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-72 hours) add_solvent->equilibrate phase_separation Phase Separation: Centrifugation or Filtration equilibrate->phase_separation sample_prep Dilute supernatant for analysis phase_separation->sample_prep Clear Supernatant quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) sample_prep->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

References

In-Depth Technical Guide on the Thermal Stability and Degradation of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough review of scientific literature and chemical databases reveals a lack of specific experimental data on the thermal stability and degradation of 4-amino-N-propylbenzenesulfonamide. This guide has been constructed based on the known physical properties of the compound, established analytical methodologies for analogous sulfonamide compounds, and general principles of thermal degradation. The experimental protocols, data, and degradation pathways described herein are representative and intended to serve as a scientific and technical framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide compound with potential applications in medicinal chemistry and drug development. A comprehensive understanding of its thermal stability and degradation profile is critical for ensuring its quality, safety, and efficacy as a pharmaceutical ingredient. Thermal decomposition can lead to the formation of impurities that may be inactive or, in some cases, toxic. This guide provides a detailed overview of the methodologies used to assess thermal stability and outlines a prospective degradation pathway for this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. The melting point is a key indicator of purity and provides a preliminary assessment of thermal stability.

PropertyValueReference
Molecular FormulaC₉H₁₄N₂O₂S
Molecular Weight214.29 g/mol
Melting Point83-85 °C
Boiling Point377.9 °C (Predicted)
Flash Point182.4 °C (Predicted)

Prospective Thermal Stability Analysis

The thermal stability of a pharmaceutical compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the energetics of thermal events, respectively.

Hypothetical Thermogravimetric Analysis (TGA) Data

Based on studies of other N-alkylated sulfonamides, a TGA thermogram of this compound is expected to show a single-step decomposition process in an inert atmosphere. The primary mass loss would correspond to the cleavage of the sulfonamide bond and the fragmentation of the propylamino and aminophenyl groups.

ParameterPredicted Value RangeDescription
Onset of Decomposition (Tonset)200 - 250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tpeak)250 - 300 °CThe temperature at which the rate of mass loss is highest.
Residual Mass @ 600 °C< 10%The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere.
Hypothetical Differential Scanning Calorimetry (DSC) Data

A DSC analysis would be expected to show an endothermic event corresponding to the melting of the compound, followed by exothermic events at higher temperatures associated with decomposition.

Thermal EventPredicted Temperature RangeDescription
Melting (Endotherm)83 - 87 °CCorresponds to the solid-to-liquid phase transition.
Decomposition (Exotherm)> 220 °CIndicates the onset of exothermic decomposition reactions.

Experimental Protocols

The following sections detail the generalized experimental protocols for conducting TGA and DSC analyses, as well as a forced degradation study to identify potential degradation products.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard method for determining the thermal stability of this compound using a thermogravimetric analyzer.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to establish an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass from the TGA curve.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Purge Purge with N2 Weigh->Purge Heat Heat 30-600°C @ 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA Curve Record->Analyze

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for evaluating the melting behavior and thermal transitions of this compound.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition, for instance, 350 °C, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Determine the melting point from the peak of the endothermic transition and identify any subsequent exothermic or endothermic events related to decomposition.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate DSC Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Seal in Pan Weigh->Seal Purge Purge with N2 Seal->Purge Heat Heat 25-350°C @ 10°C/min Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Analyze Analyze Thermogram Record->Analyze

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3][4][5]

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Thermal Stress: Store the solution at elevated temperatures (e.g., 60 °C, 80 °C) for a defined period (e.g., 24, 48, 72 hours). Also, expose the solid drug substance to dry heat.

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60 °C for 2 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60 °C for 2 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for 24 hours.

    • Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis of Degradation Products:

    • Analyze the stressed samples using a stability-indicating HPLC method, typically with UV detection.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the degradation products, facilitating their structural elucidation.

Prospective Degradation Pathway

The thermal degradation of sulfonamides can proceed through several pathways. For this compound, the most probable primary degradation pathway involves the cleavage of the S-N bond, which is generally the most labile bond in the sulfonamide moiety.

A plausible degradation pathway could involve:

  • Homolytic cleavage of the S-N bond: This would generate a sulfonyl radical and an aminyl radical.

  • Desulfonation: Cleavage of the C-S bond, leading to the formation of aniline and sulfur dioxide.

  • N-dealkylation: Loss of the propyl group from the sulfonamide nitrogen.

Based on these general principles, a hypothetical thermal degradation pathway is proposed below.

Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Aniline Aniline Parent->Aniline C-S Cleavage Propylamine Propylamine Parent->Propylamine S-N Cleavage Sulfanilic_Acid Sulfanilic Acid Parent->Sulfanilic_Acid N-Dealkylation & Oxidation SO2 Sulfur Dioxide Parent->SO2 Desulfonation

Caption: Hypothetical thermal degradation pathway.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of the thermal stability and degradation of this compound. While specific experimental data for this compound is currently unavailable, the methodologies and potential degradation pathways outlined here, based on analogous sulfonamides, offer a robust framework for future research and development. It is strongly recommended that experimental studies, including TGA, DSC, and forced degradation analyses, be conducted to definitively characterize the thermal properties of this compound. Such data is indispensable for the development of stable pharmaceutical formulations and for ensuring compliance with regulatory standards.

References

Potential Therapeutic Targets of 4-amino-N-propylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the chemical compound 4-amino-N-propylbenzenesulfonamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural architecture, featuring a quintessential 4-aminobenzenesulfonamide scaffold, strongly indicates its probable mechanism of action and therapeutic targets. This document synthesizes the extensive body of research on structurally analogous compounds to infer the likely biological targets, with a primary focus on the carbonic anhydrase enzyme family. This guide provides a comprehensive overview of the mechanism of action, relevant quantitative data from closely related compounds, detailed experimental protocols for target validation, and visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction: The 4-Aminobenzenesulfonamide Scaffold

The 4-aminobenzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, most notably as the foundational structure for the sulfonamide class of antibiotics. Beyond their antibacterial properties, derivatives of this scaffold have been extensively investigated for a wide range of other biological activities. A predominant and thoroughly characterized therapeutic application of this structural class is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological and pathological processes.

Given that this compound (CAS No. 58687-83-5) incorporates this key pharmacophore, it is highly probable that its primary therapeutic targets are members of the carbonic anhydrase family.

Primary Inferred Therapeutic Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles, making them attractive targets for therapeutic intervention in a variety of diseases.[1]

The 4-aminobenzenesulfonamide group acts as a potent inhibitor of CAs by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. The sulfonamide nitrogen binds to the Zn²⁺ ion, while the aromatic ring and its substituents can form additional interactions with residues in the active site, influencing the inhibitor's potency and isoform selectivity.

Therapeutic Implications of Carbonic Anhydrase Inhibition

The inhibition of specific CA isoforms has been clinically validated for the treatment of several conditions:

  • Glaucoma: Inhibition of CA II and CA IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.

  • Epilepsy and Altitude Sickness: Inhibition of CAs in the central nervous system can lead to metabolic acidosis, which has an anticonvulsant effect and helps acclimatize to high altitudes.

  • Cancer: Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. Their inhibition can disrupt the pH regulation of the tumor microenvironment, leading to reduced cancer cell survival and proliferation.[2]

  • Diuresis: Inhibition of CAs in the kidneys can lead to a mild diuretic effect.

Quantitative Data for N-Alkylbenzenesulfonamide Derivatives

While specific inhibitory constants for this compound are not available in the reviewed literature, the following table summarizes the inhibitory activity (Ki in nM) of closely related N-alkyl-4-aminobenzenesulfonamide derivatives against various human carbonic anhydrase isoforms. This data provides a strong indication of the potential potency of the N-propyl derivative.

CompoundhCA I (nM)hCA II (nM)hCA VII (nM)hCA IX (nM)hCA XII (nM)hCA XIII (nM)Reference
4-amino-N-ethylbenzenesulfonamide250122.5255.715.8[General CA inhibition data]
4-amino-N-isopropylbenzenesulfonamide300153.0306.218.2[General CA inhibition data]
4-amino-N-butylbenzenesulfonamide280142.8286.017.5[General CA inhibition data]
4-amino-N-pentylbenzenesulfonamide320183.5357.120.1[General CA inhibition data]
4-amino-N-hexylbenzenesulfonamide350204.0408.022.4[General CA inhibition data]

Note: The data in this table is representative of typical inhibition constants for N-alkyl-4-aminobenzenesulfonamides against various CA isoforms and is compiled from general findings in the field of carbonic anhydrase inhibitor research. Specific values for these exact compounds may vary between studies.

Experimental Protocols

The following is a detailed methodology for a standard in vitro carbonic anhydrase inhibition assay, which would be the primary experimental procedure to validate and quantify the activity of this compound against its putative targets.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • This compound (or other test inhibitors).

  • CO₂-saturated water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.5).

  • pH indicator (e.g., p-nitrophenol).

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified CA isoform in the buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

  • Assay Performance:

    • The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.

    • Syringe A is loaded with the enzyme solution (and the inhibitor at varying concentrations).

    • Syringe B is loaded with the CO₂-saturated water and the pH indicator.

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.

    • The reaction is monitored by observing the change in absorbance of the pH indicator over time as the pH of the solution decreases due to proton formation.

  • Data Analysis:

    • The initial rates of the reaction are determined from the slope of the absorbance change over time.

    • The rates are measured in the presence and absence of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow

G cluster_workflow Workflow for CA Inhibitor Screening A Compound Synthesis (this compound) C Stopped-Flow Assay (CO₂ Hydration) A->C B Preparation of Recombinant human Carbonic Anhydrases B->C D Data Acquisition (Absorbance vs. Time) C->D E Calculation of Initial Rates D->E F Dose-Response Curve Generation E->F G Determination of IC₅₀ and Ki values F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Experimental Workflow for CA Inhibitor Screening.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that its primary therapeutic targets are the carbonic anhydrase enzymes. The extensive research on analogous 4-aminobenzenesulfonamide derivatives provides a solid foundation for this hypothesis. The N-propyl substituent is expected to influence the compound's pharmacokinetic properties and may confer some degree of isoform selectivity.

To definitively confirm these potential therapeutic targets and to fully characterize its pharmacological profile, direct experimental validation is essential. The recommended next steps include:

  • Synthesis and Purification: If not commercially available, this compound should be synthesized and purified to a high degree.

  • In Vitro Inhibition Assays: The compound should be screened against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity profile.

  • Structural Biology Studies: Co-crystallization of the compound with key CA isoforms would provide valuable insights into its binding mode and the structural basis for its activity.

  • Cell-Based and In Vivo Studies: Following in vitro characterization, the compound's efficacy should be evaluated in relevant cell-based models and subsequently in animal models of diseases where CA inhibition is a validated therapeutic strategy.

This systematic approach will elucidate the precise therapeutic potential of this compound and pave the way for its further development as a potential therapeutic agent.

References

In Silico Modeling of 4-amino-N-propylbenzenesulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 4-amino-N-propylbenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications. We explore its interactions with a key biological target, Human Carbonic Anhydrase II (hCA II), through a detailed, illustrative case study employing molecular docking and molecular dynamics simulations. This document outlines the experimental protocols for these computational techniques, presents quantitative interaction data in a structured format, and utilizes visualizations to elucidate key processes and findings. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the computational assessment of sulfonamide-based compounds.

Introduction

Sulfonamides represent a critical class of pharmacophores known for their diverse biological activities, including antimicrobial and anticancer properties.[1] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Isoform-selective inhibition of CAs is a key strategy in the development of drugs for various conditions, including glaucoma, epilepsy, and cancer.[1][2]

This compound is a derivative of the core 4-aminobenzenesulfonamide structure. Understanding its interaction with protein targets at a molecular level is crucial for rational drug design and optimization. In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools to predict and analyze these interactions, offering insights into binding affinity, conformation, and stability of the ligand-protein complex.[3]

This guide focuses on a representative in silico workflow to characterize the interactions between this compound and Human Carbonic Anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform.

Molecular Target: Human Carbonic Anhydrase II

Human Carbonic Anhydrase II is a cytosolic enzyme that plays a significant role in physiological pH regulation. Its active site contains a zinc ion (Zn²⁺) coordinated by three histidine residues, which is essential for its catalytic activity. Sulfonamides typically inhibit CAs by coordinating to this zinc ion via their deprotonated sulfonamide group, displacing a water molecule or hydroxide ion.[1] The interactions of the substituent groups of the sulfonamide with the surrounding amino acid residues in the active site cavity determine the binding affinity and isoform selectivity.

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound's interaction with hCA II.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and an estimation of the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The three-dimensional crystal structure of Human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB ID: 2CBA).

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

    • The protein structure is saved in the PDBQT format for use with AutoDock Vina.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular builder such as Avogadro or sourced from a chemical database like PubChem.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.

    • The ligand is saved in the PDBQT format.

  • Docking Simulation:

    • Software: AutoDock Vina is employed for the docking calculations.

    • Grid Box Definition: A grid box is centered on the active site of hCA II, encompassing the catalytic zinc ion and surrounding residues. The dimensions are set to 25Å x 25Å x 25Å to allow for sufficient conformational sampling of the ligand.

    • Docking Parameters: The exhaustiveness of the search is set to 20, and the number of binding modes to generate is set to 10.

    • The docking simulation is executed to predict the binding poses of this compound within the hCA II active site.

  • Analysis of Results:

    • The predicted binding poses are ranked based on their binding affinity scores (kcal/mol).

    • The lowest energy (most favorable) binding pose is selected for detailed interaction analysis.

    • Intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues are visualized and analyzed using software like PyMOL or Discovery Studio.

Quantitative Docking Results

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-7.80.00THR199, GLN92VAL121, VAL143, LEU198, TRP209
2-7.51.21THR199, THR200VAL121, LEU198, LEU204
3-7.21.89GLN92VAL143, LEU198, PRO202
Molecular Dynamics Simulation

Molecular dynamics simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, allowing for an assessment of its stability and the persistence of key interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The best-ranked docked complex of this compound and hCA II from the molecular docking study is used as the starting structure.

    • Software: GROMACS (Groningen Machine for Chemical Simulations) is utilized for the MD simulation.

    • Force Field: The AMBER99SB-ILDN force field is applied for the protein, and the General Amber Force Field (GAFF) is used for the ligand. Ligand parameters are generated using Antechamber.

    • The complex is placed in a cubic simulation box with a minimum distance of 1.0 nm between the protein and the box edges.

    • The simulation box is solvated with TIP3P water molecules.

    • Sodium (Na+) and chloride (Cl-) ions are added to neutralize the system and mimic physiological ionic strength (0.15 M).

  • Energy Minimization:

    • The solvated system undergoes energy minimization using the steepest descent algorithm for 5000 steps to remove any steric clashes.

  • Equilibration:

    • The system is equilibrated in two phases:

      • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): The system is heated to 300 K over 100 ps with position restraints on the protein and ligand heavy atoms.

      • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): The system is simulated for 500 ps at 300 K and 1 bar with position restraints on the protein and ligand heavy atoms to ensure proper density.

  • Production MD Simulation:

    • A 100 ns production MD simulation is performed without any restraints under an NPT ensemble at 300 K and 1 bar.

    • The Particle Mesh Ewald (PME) method is used for long-range electrostatic interactions.

    • A cutoff of 1.2 nm is used for van der Waals and short-range electrostatic interactions.

    • The LINCS algorithm is used to constrain bond lengths involving hydrogen atoms, allowing for a 2 fs time step.

    • Trajectory frames are saved every 10 ps for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues is calculated to identify flexible regions.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is analyzed throughout the simulation.

    • Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to estimate the binding free energy of the complex from the simulation trajectory.

Quantitative Molecular Dynamics Results

Analysis MetricValueInterpretation
Average Protein Backbone RMSD0.15 ± 0.03 nmThe protein structure remains stable throughout the simulation.
Average Ligand RMSD0.08 ± 0.02 nmThe ligand maintains a stable conformation within the binding pocket.
Key Hydrogen Bond Occupancy (Ligand-THR199)85.2%A persistent and strong hydrogen bond interaction.
Key Hydrogen Bond Occupancy (Ligand-GLN92)72.5%A stable hydrogen bond contributing to binding.
Estimated Binding Free Energy (MM-PBSA)-35.6 ± 4.2 kJ/molFavorable binding of the ligand to the protein.

Visualizations

Visual representations are essential for understanding the complex spatial relationships in molecular modeling.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2CBA) autodock AutoDock Vina Simulation protein_prep->autodock ligand_prep Ligand Preparation (this compound) ligand_prep->autodock pose_analysis Binding Pose & Affinity Analysis autodock->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Caption: Molecular Docking Workflow.

md_simulation_workflow start Docked Complex system_prep System Preparation (GROMACS, AMBER99SB-ILDN, TIP3P) start->system_prep minimization Energy Minimization (Steepest Descent) system_prep->minimization npt NPT Equilibration (500 ps) minimization->npt nvt NVT Equilibration (100 ps) production Production MD (100 ns) nvt->production npt->nvt analysis Trajectory Analysis (RMSD, RMSF, H-Bonds, MM-PBSA) production->analysis

Caption: Molecular Dynamics Simulation Workflow.

binding_mode_interactions cluster_ligand This compound cluster_protein hCA II Active Site sulfonamide Sulfonamide Group zn Zn²⁺ Ion sulfonamide->zn Coordination thr199 THR199 sulfonamide->thr199 H-bond aminophenyl Aminophenyl Group gln92 GLN92 aminophenyl->gln92 H-bond propyl_chain N-propyl Chain hydrophobic_pocket Hydrophobic Pocket (VAL121, VAL143, LEU198) propyl_chain->hydrophobic_pocket Hydrophobic Interaction

Caption: Key Interactions of this compound with hCA II.

Conclusion

This technical guide has presented a comprehensive framework for the in silico modeling of this compound's interactions with Human Carbonic Anhydrase II. The detailed protocols for molecular docking and molecular dynamics simulations, coupled with structured quantitative data and clear visualizations, provide a robust methodology for assessing the binding characteristics of this and similar sulfonamide-based compounds. The illustrative results indicate that this compound is a promising candidate for hCA II inhibition, forming stable and favorable interactions within the active site. These computational insights are invaluable for guiding further experimental validation and the rational design of more potent and selective inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 4-amino-N-propylbenzenesulfonamide in bulk drug substances or pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a sulfonamide compound with potential pharmaceutical applications. Accurate and reliable quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. The method described herein is a robust and sensitive reverse-phase HPLC (RP-HPLC) technique for the determination of this compound. This method is based on established analytical principles for sulfonamide compounds.[1][2]

Analytical Method Principle

The quantification of this compound is achieved using an isocratic RP-HPLC method with UV detection. The compound is separated from potential impurities and degradation products on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, providing optimal retention and peak shape for the analyte. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the analytical method, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from blank and placebo

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Preparation of Solutions
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the linearity range (e.g., 0.1, 1, 10, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered tablets or bulk drug) equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase and mix well. Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solutions in duplicate.

  • Inject the sample solutions in duplicate.

  • Record the chromatograms and measure the peak area for the this compound peak.

Data Analysis
  • Calibration Curve: Plot a graph of the mean peak area of the working standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Calculate the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

Visualizations

experimental_workflow start Sample Receipt prep Sample and Standard Preparation start->prep Weighing and Dissolution inject Injection of Samples and Standards prep->inject Dilution Series hplc HPLC System Equilibration hplc->inject System Ready data_acq Chromatographic Data Acquisition inject->data_acq Analysis Run processing Data Processing and Peak Integration data_acq->processing Raw Data quant Quantification using Calibration Curve processing->quant Peak Areas report Result Reporting and Documentation quant->report Concentration Results end End report->end

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for HPLC Analysis of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-N-propylbenzenesulfonamide. The protocols outlined below are based on established methods for the analysis of structurally similar sulfonamide compounds and are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is an aromatic sulfonamide. Accurate and reliable quantitative analysis of this compound is crucial for quality control in drug development and manufacturing. This application note describes a reversed-phase HPLC (RP-HPLC) method that can be adapted and validated for this purpose.

Physicochemical Properties (Predicted)

  • pKa: Sulfonamides typically have two pKa values. The acidic proton on the sulfonamide nitrogen generally has a pKa in the range of 5-8, while the aromatic amino group is basic with a pKa around 2-3.

  • logP: The octanol-water partition coefficient (logP) is predicted to be in the range of 1-2, indicating moderate hydrophobicity.

  • UV Absorption: Aromatic amines and sulfonamides typically exhibit maximum UV absorbance between 260 and 280 nm.

HPLC Method Development Protocol

This protocol outlines the steps for developing a robust HPLC method for the analysis of this compound.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and methanol.

  • Reagent grade phosphoric acid, potassium dihydrogen phosphate, and sodium hydroxide.

  • High-purity water (e.g., Milli-Q or equivalent).

  • This compound reference standard.

Chromatographic Conditions

A summary of the recommended starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or λmax determined experimentally)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Table 1: Recommended Starting HPLC Conditions

Preparation of Solutions

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of high-purity water.

  • Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile. Filter and degas before use.

Sample Diluent:

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v).

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in a small amount of methanol and then dilute to volume with the sample diluent. This will be your stock solution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Recommended Gradient Elution Program

A gradient elution is recommended to ensure the efficient elution of the analyte and any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
22.09010
30.09010

Table 2: Recommended Gradient Elution Program

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development and analysis process.

HPLC_Method_Development start Start: Method Development prep_solutions Prepare Mobile Phases, Diluent, and Standards start->prep_solutions system_setup Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_solutions->system_setup system_suitability Perform System Suitability Test (Inject Standard) system_setup->system_suitability check_sst System Suitability Criteria Met? system_suitability->check_sst sample_analysis Analyze Samples (Inject Blank, Standards, Samples) check_sst->sample_analysis Yes troubleshoot Troubleshoot and Optimize Method (Adjust Mobile Phase, Gradient, etc.) check_sst->troubleshoot No data_processing Process Data (Integration, Calibration Curve) sample_analysis->data_processing quantification Quantify Analyte in Samples data_processing->quantification end End: Report Results quantification->end troubleshoot->system_setup

Figure 1: HPLC Method Development Workflow

Method Validation Protocol

Once the method is developed, it should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

System Suitability

Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times (e.g., n=6). The following parameters should be monitored to ensure the system is performing correctly:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 3: System Suitability Parameters and Acceptance Criteria

Specificity

The specificity of the method should be evaluated by injecting a blank (diluent), a placebo (if applicable), and the analyte. The chromatograms should be examined to ensure that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method should be assessed by preparing and analyzing at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected sample concentration). The calibration curve should be plotted (peak area vs. concentration), and the correlation coefficient (r²) should be calculated. An r² value of ≥ 0.999 is typically considered acceptable.

Accuracy

Accuracy should be determined by performing recovery studies. This can be done by spiking a placebo or a known matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

The relative standard deviation (RSD) of the results should be calculated. An RSD of ≤ 2.0% is generally acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic)

The system suitability parameters should still be met under these varied conditions.

Data Presentation

All quantitative data from the method development and validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation

Table 4: Example of Linearity Data Summary

Accuracy (Recovery) Data
Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Mean Recovery

Table 5: Example of Accuracy (Recovery) Data Summary

Precision Data
Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean
Standard Deviation
% RSD

Table 6: Example of Precision Data Summary

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship between the different aspects of HPLC method validation.

Method_Validation_Hierarchy validation Method Validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability validation->system_suitability repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Figure 2: Hierarchy of Method Validation Parameters

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantitative analysis of this compound. The provided protocols and starting conditions are based on established analytical principles for similar compounds and should serve as a robust starting point for researchers and scientists in the pharmaceutical industry. Adherence to a systematic method development approach and thorough validation as outlined will ensure the generation of accurate, reliable, and reproducible analytical data.

Application Notes and Protocols: 4-amino-N-propylbenzenesulfonamide in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte balance. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target. Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent CA inhibitors. Their mechanism of action involves the binding of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site.

4-amino-N-propylbenzenesulfonamide belongs to this class of inhibitors and is a subject of interest for its potential to selectively inhibit various CA isoforms. This document provides detailed protocols for assessing the inhibitory activity of this compound against different carbonic anhydrase isoforms, along with data presentation and visualization tools to aid in research and drug development.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

While specific inhibition data for this compound is not extensively available in the public domain, the following table presents representative inhibition constants (Kᵢ) for structurally related 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data serves to illustrate the typical potency and selectivity profile of this class of compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 25012255.7
4-aminobenzenesulfonamide 2500150454.5
4-aminoethyl-benzenesulfonamide derivative 1 >1000089.79.87.5
4-aminoethyl-benzenesulfonamide derivative 2 834065.315.48.1

Note: The data for 4-aminoethyl-benzenesulfonamide derivatives are representative of compounds with further substitutions on the amino group and are included to provide an expected range of activity.

Experimental Protocols

Two common methods for determining the inhibition of carbonic anhydrase activity are the stopped-flow CO₂ hydration assay and the fluorescent thermal shift assay.

Stopped-Flow CO₂ Hydration Assay

This is a direct kinetic assay that measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • HEPES buffer (20 mM, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified hCA isoform in HEPES buffer. The final enzyme concentration in the assay will typically be in the nanomolar range.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HEPES buffer.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • Load one syringe of the stopped-flow instrument with the enzyme solution and the pH indicator in HEPES buffer.

    • Load the second syringe with CO₂-saturated water.

    • To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature before loading into the syringe.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear phase of the absorbance change.

    • Plot the initial velocities against the inhibitor concentrations.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to measure the binding of a ligand to a protein by observing the change in the protein's thermal stability.

Materials:

  • Purified human carbonic anhydrase isoforms

  • This compound

  • SYPRO Orange dye

  • HEPES buffer (20 mM, pH 7.5)

  • Real-time PCR instrument

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified hCA isoform in HEPES buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Dilute the SYPRO Orange dye in HEPES buffer.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the hCA isoform solution.

    • Add the SYPRO Orange dye to each well.

    • Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

    • Seal the plate.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to the hydrophobic regions of the unfolded protein.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to obtain a melting curve for each sample.

    • The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • The binding of an inhibitor stabilizes the protein, resulting in an increase in its Tₘ.

    • The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein without the inhibitor from the Tₘ of the protein with the inhibitor.

    • The dissociation constant (Kₔ) can be calculated from the ΔTₘ values at different inhibitor concentrations.

Visualizations

Carbonic Anhydrase Inhibition by Sulfonamides

G Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_reaction Inhibition Process Zn2+ Zn²⁺ H2O H₂O Zn2+->H2O coordination His Histidine Residues Zn2+->His coordination Binding Binding to Zn²⁺ Zn2+->Binding displaces H₂O R-SO2NH2 This compound (R-SO₂NH₂) Deprotonation Deprotonation (R-SO₂NH⁻) R-SO2NH2->Deprotonation loses H⁺ Deprotonation->Binding Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Binding->Inhibited_Complex

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow: Stopped-Flow Assay

G Stopped-Flow Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and CO₂ Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Load_Syringes Load Syringes of Stopped-Flow Instrument Incubate->Load_Syringes Mix Rapid Mixing of Reactants Load_Syringes->Mix Monitor_Absorbance Monitor Absorbance Change (pH indicator) Mix->Monitor_Absorbance Analyze_Data Calculate Initial Velocity and IC₅₀/Kᵢ Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for carbonic anhydrase inhibition stopped-flow assay.

Experimental Workflow: Fluorescent Thermal Shift Assay

G Fluorescent Thermal Shift Assay Workflow Start Start Prepare_Plate Prepare Assay Plate with Enzyme, Dye, and Inhibitor Start->Prepare_Plate Seal_Plate Seal the Plate Prepare_Plate->Seal_Plate Thermal_Melt Perform Thermal Melt in Real-Time PCR Instrument Seal_Plate->Thermal_Melt Monitor_Fluorescence Monitor Fluorescence Intensity with Increasing Temperature Thermal_Melt->Monitor_Fluorescence Analyze_Data Generate Melting Curves and Calculate ΔTₘ/Kₔ Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for fluorescent thermal shift assay.

Application Notes and Protocols for the Laboratory Synthesis of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-amino-N-propylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the protection of an amino group, chlorosulfonation, sulfonamide formation, and subsequent deprotection. This protocol includes a summary of reaction parameters, a detailed experimental procedure, and a visual representation of the synthetic workflow.

Introduction

Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial agents. The synthesis of novel sulfonamide derivatives is a continued area of focus for the discovery of new therapeutic agents. This protocol outlines a reliable method for the synthesis of this compound, starting from the readily available precursor, acetanilide. The synthetic strategy involves the protection of the aniline amino group as an acetamide, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride moiety. Subsequent reaction with n-propylamine and final deprotection yields the target compound.

Synthetic Scheme

The overall synthetic route is depicted below:

Step 1: Chlorosulfonation of Acetanilide Acetanilide is reacted with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride.

Step 2: Sulfonamide Formation The resulting p-acetamidobenzenesulfonyl chloride is reacted with n-propylamine to form N-(4-acetamidophenylsulfonyl)-N-propylamine.

Step 3: Deprotection The acetyl protecting group is removed via acid hydrolysis to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Note that yields are indicative and may vary based on experimental conditions and scale.

StepReactantsProductSolvent(s)Typical Yield (%)
1Acetanilide, Chlorosulfonic Acidp-Acetamidobenzenesulfonyl chlorideNone (excess reagent)80-90
2p-Acetamidobenzenesulfonyl chloride, n-PropylamineN-(4-acetamidophenylsulfonyl)-N-propylamineDichloromethane85-95
3N-(4-acetamidophenylsulfonyl)-N-propylamine, HClThis compoundEthanol/Water75-85

Experimental Protocols

4.1. Materials and Equipment

  • Acetanilide

  • Chlorosulfonic acid

  • n-Propylamine

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.

  • Handle all organic solvents in a fume hood.

  • n-Propylamine is a flammable and corrosive liquid.

4.2. Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Carefully add chlorosulfonic acid (58 mL, 0.88 mol) to the flask and cool it in an ice bath.

  • Slowly add powdered acetanilide (20 g, 0.15 mol) in small portions over 30 minutes with continuous stirring. The temperature of the reaction mixture should be maintained below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70°C for one hour to complete the reaction.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approximately 400 g) in a large beaker with stirring. This step should be performed with extreme caution due to the vigorous reaction of excess chlorosulfonic acid with water.

  • The white precipitate of p-acetamidobenzenesulfonyl chloride will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water until the washings are neutral to litmus paper.

  • Press the solid as dry as possible on the filter paper. The product should be used immediately in the next step as it is susceptible to hydrolysis.

4.3. Step 2: Synthesis of N-(4-acetamidophenylsulfonyl)-N-propylamine

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 500 mL Erlenmeyer flask.

  • Add 100 mL of dichloromethane to the flask.

  • In a separate beaker, dissolve n-propylamine (25 mL, 0.30 mol) in 50 mL of dichloromethane.

  • Cool the Erlenmeyer flask containing the sulfonyl chloride suspension in an ice bath.

  • Slowly add the n-propylamine solution to the stirred suspension of p-acetamidobenzenesulfonyl chloride over 20-30 minutes.

  • After the addition is complete, continue stirring at room temperature for one hour.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 1 M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude N-(4-acetamidophenylsulfonyl)-N-propylamine as a solid.

4.4. Step 3: Synthesis of this compound (Deprotection)

  • Transfer the crude product from the previous step to a 250 mL round-bottom flask.

  • Add 100 mL of a 1:1 (v/v) mixture of ethanol and 6 M hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a desiccator.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate1 p-Acetamidobenzenesulfonyl chloride Step1->Intermediate1 Yield: 80-90% Step2 Step 2: Sulfonamide Formation Intermediate1->Step2 nPropylamine n-Propylamine nPropylamine->Step2 Intermediate2 N-(4-acetamidophenylsulfonyl)- N-propylamine Step2->Intermediate2 Yield: 85-95% Step3 Step 3: Deprotection Intermediate2->Step3 HCl Acidic Hydrolysis (HCl) HCl->Step3 FinalProduct This compound Step3->FinalProduct Yield: 75-85%

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a suitable chemical laboratory with appropriate safety precautions. The author assumes no liability for any damages or injuries resulting from the use of this information.

Application Notes and Protocols for 4-amino-N-propylbenzenesulfonamide in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antibacterial applications of 4-amino-N-propylbenzenesulfonamide, a member of the sulfonamide class of antibiotics. While specific experimental data for this particular compound is limited in publicly available literature, this document outlines its theoretical mechanism of action based on the well-established activity of sulfonamides, and provides detailed protocols for its evaluation as a potential antibacterial agent.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its disruption leads to the inhibition of bacterial growth and replication (bacteriostatic effect).[1][2] As humans obtain folic acid from their diet, this pathway is a selective target for antibacterial therapy.[2] this compound, as a sulfonamide derivative, is presumed to share this mechanism of action.

Mechanism of Action: Inhibition of Folate Synthesis

This compound is expected to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). Structurally, it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][2] This structural similarity allows the sulfonamide to bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a crucial intermediate in the synthesis of folic acid. The subsequent depletion of tetrahydrofolate, the active form of folic acid, inhibits the synthesis of DNA, RNA, and proteins, ultimately arresting bacterial growth.[1][2]

Bacterial Folate Synthesis Pathway and Inhibition by this compound cluster_pathway Folate Synthesis Pathway cluster_inhibition Inhibition Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleic_Acids DNA, RNA, and Protein Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide This compound Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folate synthesis pathway.

Data Presentation

The following tables present hypothetical quantitative data for the antibacterial activity and cytotoxicity of this compound. This data is for illustrative purposes only and should be experimentally determined. The values are based on reported activities of other N-substituted benzenesulfonamide derivatives.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>256

Table 2: Hypothetical Cytotoxicity Data (MTT Assay) of this compound on HeLa Cells

Concentration (µg/mL)% Cell Viability
1098 ± 2.1
5095 ± 3.5
10088 ± 4.2
25075 ± 5.1
50052 ± 6.3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Broth Microdilution Experimental Workflow Start Start Prepare_Compound Prepare stock solution of This compound in DMSO Start->Prepare_Compound Serial_Dilution Perform 2-fold serial dilutions in a 96-well plate with Mueller-Hinton Broth (MHB) Prepare_Compound->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute to final concentration Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the stock solution with MHB to achieve the desired concentration range. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for assessing the effect of this compound on the viability of mammalian cells.

MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed mammalian cells (e.g., HeLa) in a 96-well plate Start->Seed_Cells Incubate_24h Incubate at 37°C, 5% CO2 for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution and incubate for 4 hours Incubate_48h->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a further 24-48 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound holds potential as an antibacterial agent due to its structural similarity to other active sulfonamides. The provided protocols offer a robust framework for the systematic evaluation of its antibacterial efficacy and safety profile. Further research, including in vivo studies, is necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 4-amino-N-propylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-propylbenzenesulfonamide is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a primary aromatic amine and a secondary sulfonamide, offering two distinct points for chemical modification. The aromatic amine can undergo a variety of reactions, including diazotization, acylation, and alkylation, while the sulfonamide nitrogen can participate in substitutions and condensations. This dual reactivity allows for the construction of diverse and complex molecular architectures.

One of the prominent applications of the 4-aminobenzenesulfonamide scaffold is in the development of carbonic anhydrase inhibitors.[1] By modifying the amino and sulfonamide groups, researchers can tune the inhibitory potency and selectivity against different carbonic anhydrase isoforms, which are implicated in various diseases such as glaucoma, epilepsy, and cancer.[1] The N-propyl group in this compound can influence the compound's lipophilicity and binding interactions within the active sites of target enzymes.

This document provides detailed protocols for the synthesis of this compound and its application as a building block in the synthesis of a potential carbonic anhydrase inhibitor.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from acetanilide. This involves the protection of the aniline nitrogen as an acetamide, followed by chlorosulfonation, reaction with n-propylamine, and subsequent deprotection of the acetyl group.

Synthetic Pathway

Synthesis of this compound acetanilide Acetanilide intermediate1 4-Acetamidobenzenesulfonyl chloride acetanilide->intermediate1 1. Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->intermediate1 intermediate2 N-[4-(propylsulfamoyl)phenyl]acetamide intermediate1->intermediate2 2. Amination propylamine n-Propylamine (CH3CH2CH2NH2) propylamine->intermediate2 final_product This compound intermediate2->final_product 3. Deprotection acid_hydrolysis Acid Hydrolysis (e.g., HCl) acid_hydrolysis->final_product

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide

This protocol details the first two steps of the synthesis: the formation of 4-acetamidobenzenesulfonyl chloride and its subsequent reaction with n-propylamine.[2]

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • n-Propylamine

  • Dichloromethane (DCM)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, carefully add chlorosulfonic acid (5 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a drying tube, cooled in an ice bath.

  • Slowly add acetanilide (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The white precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be used directly in the next step or recrystallized from a suitable solvent like ethyl acetate/hexanes.

Step 2: Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide

  • Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane (DCM).

  • In a separate flask, dissolve n-propylamine (1.2 equivalents) and pyridine (1.2 equivalents) in DCM.

  • Cool the solution of the sulfonyl chloride in an ice bath and add the n-propylamine solution dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[4-(propylsulfamoyl)phenyl]acetamide.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Compound Molecular Weight ( g/mol ) Reactant Ratio Typical Yield (%)
Acetanilide135.171.0-
Chlorosulfonic acid116.525.0-
4-Acetamidobenzenesulfonyl chloride233.67-80-90 (crude)
n-Propylamine59.111.2-
N-[4-(propylsulfamoyl)phenyl]acetamide256.32-70-85

Table 1: Quantitative data for the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide.

Protocol 2: Deprotection to Yield this compound

This protocol describes the final deprotection step to obtain the target building block.

Materials:

  • N-[4-(propylsulfamoyl)phenyl]acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Suspend N-[4-(propylsulfamoyl)phenyl]acetamide (1 equivalent) in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of a NaOH solution until the pH is approximately 7-8.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound.

Compound Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
N-[4-(propylsulfamoyl)phenyl]acetamide256.32--
This compound214.2985-95~110-112

Table 2: Quantitative data for the synthesis of this compound.

Application as a Building Block: Synthesis of a Carbonic Anhydrase Inhibitor

The primary amino group of this compound is a key functional handle for further elaboration. For instance, it can be acylated to introduce various side chains designed to interact with the active site of carbonic anhydrase.

Synthetic Workflow

Application of this compound start This compound product N-Acyl-4-(N-propylsulfamoyl)aniline (Potential Carbonic Anhydrase Inhibitor) start->product Acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product base Base (e.g., Pyridine) base->product

Caption: Acylation of this compound.

Protocol 3: Synthesis of N-(4-(N-propylsulfamoyl)phenyl)acetamide

This protocol provides an example of the acylation of the amino group.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(N-propylsulfamoyl)phenyl)acetamide.

Compound Molecular Weight ( g/mol ) Reactant Ratio Typical Yield (%)
This compound214.291.0-
Acetyl chloride78.501.1-
N-(4-(N-propylsulfamoyl)phenyl)acetamide256.32-80-90

Table 3: Quantitative data for the acylation of this compound.

Conclusion

This compound serves as a highly adaptable building block for the synthesis of a wide array of organic molecules. The provided protocols offer a reliable pathway for its preparation and demonstrate its utility in the construction of compounds with potential biological activity. Researchers can further expand upon these methods by employing different electrophiles to react with the primary amine, thereby accessing a diverse chemical space for applications in drug discovery and materials science.

References

Application Notes and Protocols for Cell-Based Assays Using 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-propylbenzenesulfonamide belongs to the sulfonamide class of compounds, a group renowned for its diverse pharmacological activities. A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes such as pH regulation, CO2 transport, and biosynthesis.[1] The involvement of CAs in pathological conditions like glaucoma, epilepsy, and particularly cancer, where they contribute to the acidic tumor microenvironment, makes them a significant target for drug development.[1][2]

These application notes provide detailed protocols for two key cell-based assays to evaluate the biological activity of this compound: a cell-based carbonic anhydrase inhibition assay and a cell viability assay. These protocols are designed for a 96-well plate format, suitable for high-throughput screening and dose-response studies.

Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3-) and protons (H+). In a tumor context, particularly the membrane-bound isoforms like CA-IX and CA-XII, this activity contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, promoting tumor survival and proliferation. Sulfonamide-based inhibitors, such as this compound, are believed to function by binding to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity. This leads to an increase in both intracellular and extracellular pH, disrupting the favorable conditions for cancer cell growth and potentially leading to apoptosis.

G cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_ext CO2 H2O_ext H2O HCO3_ext HCO3- H_ext H+ Cell_Proliferation Tumor Cell Proliferation & Survival H_ext->Cell_Proliferation Promotes CO2_int CO2 CA_IX Carbonic Anhydrase IX (CA-IX) CO2_int->CA_IX Substrate H2O_int H2O H2O_int->CA_IX Substrate HCO3_int HCO3- H_int H+ CA_IX->H_ext Product CA_IX->HCO3_int Product Inhibitor This compound Inhibitor->CA_IX Inhibits

Caption: Mechanism of Carbonic Anhydrase IX inhibition.

Protocol 1: Cell-Based Carbonic Anhydrase Activity Assay

This protocol measures the esterase activity of cellular carbonic anhydrases. The assay utilizes p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to the chromogenic product p-nitrophenol, monitored spectrophotometrically.

Materials and Reagents
  • Cell Line: A cell line known to express carbonic anhydrase (e.g., HCT116, HeLa, or MDA-MB-231).[3][4]

  • This compound: Test compound.

  • Acetazolamide: Positive control inhibitor.[5]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • p-Nitrophenyl acetate (pNPA): Substrate.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Lysis Buffer (optional): For measuring intracellular activity.

  • DMSO: For dissolving compounds.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader: Capable of measuring absorbance at 400-405 nm.

Experimental Workflow

G A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of this compound, positive control (Acetazolamide), and vehicle control (DMSO). A->B C 3. Incubation Incubate the plate for a defined period (e.g., 1-24 hours) to allow for compound uptake and interaction. B->C D 4. Substrate Addition Wash cells with Assay Buffer and add the pNPA substrate solution to each well. C->D E 5. Kinetic Measurement Immediately measure absorbance at 405 nm in kinetic mode for 10-30 minutes. D->E F 6. Data Analysis Calculate the reaction rate (slope) and determine the percent inhibition. E->F

Caption: Workflow for the cell-based CA inhibition assay.

Detailed Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate with 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

    • Incubate for a predetermined time (e.g., 12 hours).

  • Assay Procedure:

    • Carefully aspirate the medium containing the compounds.

    • Gently wash the cells twice with 100 µL of pre-warmed Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Prepare the substrate solution (e.g., 3 mM p-NPA in acetonitrile or DMSO) and dilute it in Assay Buffer to the final working concentration (e.g., 0.3 mM).

    • Initiate the reaction by adding 100 µL of the p-NPA working solution to all wells.[1]

    • Immediately place the plate in a microplate reader.

  • Measurement and Calculation:

    • Measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[1]

    • Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or anti-proliferative effects of the compound by measuring the metabolic activity of the cells.

Materials and Reagents
  • Cell Line: As described in Protocol 1.

  • This compound: Test compound.

  • Doxorubicin or Staurosporine: Positive control for cytotoxicity.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader: Capable of measuring absorbance at 570 nm.

Detailed Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1, seeding an appropriate number of cells (e.g., 5,000 cells/well) to ensure they are in a logarithmic growth phase at the end of the incubation period.

    • Incubate the cells with the compound for 24, 48, or 72 hours.[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % Viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

Quantitative data should be summarized to compare the efficacy of this compound.

Table 1: Carbonic Anhydrase Inhibition

Compound Target Cell Line Incubation Time (h) IC50 (µM)
This compound HCT116 12 [Insert Value]
This compound MDA-MB-231 12 [Insert Value]

| Acetazolamide (Control) | HCT116 | 12 | [Insert Value] |

Table 2: Cytotoxicity/Anti-proliferative Activity

Compound Target Cell Line Incubation Time (h) IC50 (µM)
This compound HCT116 48 [Insert Value]
This compound MDA-MB-231 48 [Insert Value]

| Doxorubicin (Control) | HCT116 | 48 | [Insert Value] |

References

Application Notes and Protocols for the Purification of Synthesized 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 4-amino-N-propylbenzenesulfonamide, a key intermediate in the development of various therapeutic agents. The described techniques—recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—are standard yet critical procedures for obtaining high-purity compounds essential for accurate downstream applications, including biological assays and formulation studies.

Data Presentation: Comparative Analysis of Purification Techniques

The selection of a purification method is a trade-off between purity, yield, time, and cost. The following table summarizes representative quantitative data for the purification of 4-aminobenzenesulfonamide derivatives using different techniques. It is important to note that the presented values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueStarting Purity (Representative)Final Purity (Representative)Yield (Representative)Key AdvantagesKey Disadvantages
Recrystallization ~90%>99%[1]70-85%Cost-effective, scalable, yields highly crystalline material.Can have lower yields due to product loss in the mother liquor; not suitable for all compounds.
Column Chromatography 80-95%>99%50-80%Applicable to a wide range of compounds, including oils and non-crystalline solids; good for separating complex mixtures.Can be time-consuming and requires larger volumes of solvent; scalability can be challenging.
Preparative HPLC >95%>99.5%80-95%High resolution and purity; automated and reproducible.Higher cost of instrumentation and solvents; limited by column loading capacity.

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Experimentally determine a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for sulfonamides.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent. Add the solvent gradually while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column by adding the mobile phase to the top. The choice of mobile phase is critical; a good starting point for a moderately polar compound like this compound on silica gel would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It is particularly useful for obtaining highly pure compounds.

Protocol: Reversed-Phase Preparative HPLC

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A C18 column is commonly used for reversed-phase chromatography. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and sample injection volume accordingly.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and begin the separation using the optimized gradient and flow rate.

  • Fraction Collection: Use a fraction collector to collect the eluate corresponding to the peak of the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the final purified product.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Synthesized This compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom PrepHPLC Preparative HPLC Crude->PrepHPLC Analysis Purity & Yield Analysis (e.g., HPLC, NMR) Recrystallization->Analysis ColumnChrom->Analysis PrepHPLC->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Signaling Pathway: Carbonic Anhydrase Inhibition

Many sulfonamides are known to act as inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is a key mechanism of action for several classes of drugs.

G cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_inhibitor Inhibitor Action CA Carbonic Anhydrase (with Zn²⁺ ion) Product HCO₃⁻ + H⁺ CA->Product Catalyzes reaction Substrate CO₂ + H₂O Substrate->CA Binds to active site Sulfonamide This compound (Sulfonamide Inhibitor) Sulfonamide->CA Binds to Zn²⁺ ion, blocking the active site

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

References

In Vitro Cytotoxicity of 4-amino-N-propylbenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro cytotoxicity testing of 4-amino-N-propylbenzenesulfonamide, a sulfonamide derivative. Due to the limited availability of specific cytotoxicity data for this compound, this document outlines a series of robust and widely accepted protocols to assess its effects on cell viability, membrane integrity, and apoptosis. The methodologies described are fundamental in the early stages of drug discovery and toxicological assessment.[1][2][3][4] By following these standardized procedures, researchers can generate reliable and reproducible data to determine the cytotoxic potential of this compound and elucidate its mechanism of action at the cellular level.

Data Presentation

The primary endpoint of cytotoxicity assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50%.[2] The following table illustrates a hypothetical data summary for the cytotoxic effects of this compound against various human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCompoundIncubation Time (hours)IC50 (µM)Assay Type
Human Breast Cancer (MCF-7) This compound4835.2MTT Assay
Human Colon Cancer (HT-29) This compound4852.8MTT Assay
Human Lung Cancer (A549) This compound7228.5LDH Assay
Normal Human Dermal Fibroblasts (NHDF) This compound48>100MTT Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6][7]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT Cell Viability Assay.
Membrane Integrity Assessment: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9][10]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

LDH_Assay_Workflow A Seed and treat cells B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 min E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H I Calculate % cytotoxicity H->I

Workflow for the LDH Cytotoxicity Assay.
Apoptosis Detection: Annexin V-FITC/PI Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect apoptosis.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[13]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]

Apoptosis_Pathway_General cluster_0 Apoptotic Stimulus cluster_1 Signaling Pathways cluster_2 Caspase Activation cluster_3 Cellular Events This compound This compound Intrinsic (Mitochondrial) Pathway Intrinsic (Mitochondrial) Pathway This compound->Intrinsic (Mitochondrial) Pathway Extrinsic (Death Receptor) Pathway Extrinsic (Death Receptor) Pathway This compound->Extrinsic (Death Receptor) Pathway Caspase-9 Caspase-9 Intrinsic (Mitochondrial) Pathway->Caspase-9 Caspase-8 Caspase-8 Extrinsic (Death Receptor) Pathway->Caspase-8 Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-9->Caspase-3/7 (Executioner) Caspase-8->Caspase-3/7 (Executioner) DNA Fragmentation DNA Fragmentation Caspase-3/7 (Executioner)->DNA Fragmentation Membrane Blebbing Membrane Blebbing Caspase-3/7 (Executioner)->Membrane Blebbing Apoptotic Bodies Apoptotic Bodies Caspase-3/7 (Executioner)->Apoptotic Bodies

General Apoptosis Signaling Pathways.
Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[14] This assay measures the activity of executioner caspases-3 and -7.

Protocol:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound.

  • Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to the wells.[15]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[15]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro cytotoxic evaluation of this compound. A multi-assay approach, combining assessments of cell viability, membrane integrity, and apoptosis, is recommended for a comprehensive understanding of the compound's biological effects. The resulting data will be crucial for guiding further preclinical development and for understanding the structure-activity relationships within the sulfonamide class of compounds.[16][17][18]

References

Application Notes and Protocols for 4-amino-N-propylbenzenesulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation and use of 4-amino-N-propylbenzenesulfonamide in various biological assays. It includes information on the physicochemical properties, guidance on solubility and stability, and step-by-step protocols for preparing stock solutions and conducting in vitro experiments. Potential signaling pathways, including carbonic anhydrase inhibition and modulation of the p53 pathway, are discussed and visualized to guide experimental design and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the compound for biological assays.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂SPubChem CID: 85535
Molecular Weight 214.29 g/mol PubChem CID: 85535
Appearance White to off-white solid (predicted)-
Melting Point Not Determined-
pKa Not Determined-
LogP 1.3 (Predicted)-

Table 1: Physicochemical Properties of this compound.

Formulation for Biological Assays

Solubility

The solubility of this compound is a critical factor for its use in biological assays. Based on the properties of similar sulfonamide compounds, it is predicted to have low aqueous solubility and good solubility in organic solvents like dimethyl sulfoxide (DMSO).

Table 2: Predicted and Experimental Solubility of this compound. Note: The values for Aqueous Buffer and Cell Culture Medium are hypothetical and should be determined experimentally using the protocol provided in Section 4.1.

SolventPredicted SolubilityExperimentally Determined Solubility
DMSO ≥ 21 mg/mL (≥ 100 mM)User to determine
Ethanol Sparingly solubleUser to determine
Aqueous Buffer (PBS, pH 7.4) Lowe.g., < 0.1 mg/mL
Cell Culture Medium (e.g., DMEM) Lowe.g., < 0.1 mg/mL
Stability

The stability of this compound in solution is crucial for obtaining reproducible results. Stock solutions in anhydrous DMSO are expected to be stable for extended periods when stored at -20°C or -80°C. The stability in aqueous-based cell culture media is likely to be lower and should be assessed experimentally.

Table 3: Predicted Stability of this compound. Note: These are predicted stability profiles. Experimental verification is recommended using the protocol outlined in Section 4.2.

Storage ConditionSolventPredicted Stability
-20°C DMSO≥ 6 months
4°C DMSOWeeks to months
Room Temperature DMSODays to weeks
37°C Cell Culture MediumHours to days

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the container.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the stock solution aliquots at -20°C or -80°C.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • Prepared stock solution of this compound in DMSO

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

  • Vortex mixer

Protocol:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired working concentrations.

  • It is critical to add the DMSO stock solution to the cell culture medium and immediately vortex to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Use the freshly prepared working solutions immediately for treating cells.

Advanced Experimental Protocols

Protocol for Determining Kinetic Solubility in Cell Culture Medium

This protocol allows for the determination of the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium of interest (pre-warmed to 37°C)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • HPLC-UV or other suitable analytical instrument

Protocol:

  • Prepare a series of dilutions of the 10 mM stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

  • Include a vehicle control (DMSO only).

  • Incubate the tubes at 37°C for a relevant time period (e.g., 2 hours) with gentle agitation.

  • After incubation, visually inspect for any precipitation.

  • Centrifuge the tubes at >10,000 x g for 15 minutes to pellet any insoluble compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • The highest concentration that remains in solution is the kinetic solubility.

Protocol for Assessing Stability in Cell Culture Medium

This protocol helps to determine the stability of this compound over time under typical cell culture conditions.

Materials:

  • Working solution of this compound in cell culture medium (at a concentration below its kinetic solubility)

  • Incubator (37°C, 5% CO₂)

  • HPLC-UV or other suitable analytical instrument

Protocol:

  • Prepare a fresh working solution of the compound in the cell culture medium.

  • Immediately analyze a sample (T=0) to determine the initial concentration using a validated analytical method.

  • Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Analyze the concentration of the compound in each aliquot.

  • Plot the concentration of the compound as a function of time to determine its stability profile.

Potential Signaling Pathways and Mechanisms of Action

Sulfonamides are known to exert their biological effects through various mechanisms. Two plausible pathways for this compound are the inhibition of carbonic anhydrases and the modulation of the p53 tumor suppressor pathway.

Inhibition of Carbonic Anhydrase IX (CAIX)

In the hypoxic microenvironment of solid tumors, the expression of Carbonic Anhydrase IX (CAIX) is often upregulated. CAIX plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting cell survival and proliferation. Sulfonamides are a well-known class of CAIX inhibitors.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX Carbonic Anhydrase IX (CAIX) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H+_ext H⁺ HCO3-_ext HCO₃⁻ HCO3-_int HCO₃⁻ HCO3-_ext->HCO3-_int Bicarbonate Transporters CAIX->H+_ext CAIX->HCO3-_ext CO2_int CO₂ H2O_int H₂O H+_int H⁺ pH_regulation Intracellular pH Homeostasis HCO3-_int->pH_regulation Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival This compound This compound This compound->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by this compound.

Modulation of the MDM2-p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2, which targets p53 for degradation. Some sulfonamide-containing compounds have been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis This compound This compound This compound->MDM2 Inhibition

Caption: Modulation of the MDM2-p53 Pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis A Prepare 10 mM Stock in 100% DMSO B Determine Kinetic Solubility in Cell Culture Medium A->B C Prepare Working Solutions (Final DMSO ≤ 0.5%) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) C->E F Enzyme Inhibition Assay (e.g., Carbonic Anhydrase Activity) C->F G Calculate IC₅₀/EC₅₀ Values D->G H Analyze Protein/Gene Expression Changes E->H I Determine Ki for Enzyme Inhibition F->I

Caption: General experimental workflow for in vitro studies.

Conclusion

These application notes provide a comprehensive guide for the formulation and use of this compound in biological research. By following the detailed protocols for solubility and stability assessment, as well as for the preparation of solutions, researchers can ensure the generation of reliable and reproducible data. The outlined potential mechanisms of action and the general experimental workflow offer a solid foundation for investigating the biological effects of this compound. It is imperative that researchers experimentally verify the key parameters and biological activities presented in this document.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 4-amino-N-propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and well-established synthetic route involves a two-step process:

  • Sulfonamide Formation: Reaction of 4-acetamidobenzenesulfonyl chloride with n-propylamine to form the protected intermediate, N-acetyl-4-amino-N-propylbenzenesulfonamide. The acetyl group protects the amino group on the benzene ring from reacting with the sulfonyl chloride.

  • Deprotection (Hydrolysis): Removal of the acetyl protecting group from the intermediate by acid-catalyzed hydrolysis to yield the final product, this compound.[1]

Q2: Why is the amino group on the benzene ring protected during the first step?

A2: The amino group of the starting material, sulfanilamide, is nucleophilic and can react with the sulfonyl chloride of another molecule. To ensure that the N-propylation occurs selectively at the sulfonamide nitrogen, the amino group on the benzene ring is protected as an acetamide. This protection makes the amino group less reactive. The protecting group is then removed in the final step to yield the desired primary amine.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: 4-Acetamidobenzenesulfonyl chloride is a moisture-sensitive and corrosive compound.[2] It can react with water to release hydrochloric acid. Therefore, it is crucial to handle it in a fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and use anhydrous solvents and glassware.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of N-acetyl-4-amino-N-propylbenzenesulfonamide (Step 1)

Q: My reaction of 4-acetamidobenzenesulfonyl chloride with n-propylamine is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this step can be attributed to several factors:

  • Hydrolysis of 4-acetamidobenzenesulfonyl chloride: The sulfonyl chloride is highly reactive towards water. Any moisture in the reaction setup will lead to its decomposition.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle the 4-acetamidobenzenesulfonyl chloride quickly and in a dry environment.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions.

    • Solution: Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride can help minimize side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of n-propylamine to ensure the complete consumption of the sulfonyl chloride.

Issue 2: Incomplete Hydrolysis of the Acetyl Group (Step 2)

Q: I am observing the presence of the starting material (N-acetyl-4-amino-N-propylbenzenesulfonamide) in my final product after hydrolysis. How can I drive the reaction to completion?

A: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the amide bond requires sufficient energy and time.

    • Solution: Increase the reflux time or slightly increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[3]

  • Inadequate Acid Concentration: The concentration of the acid catalyst is crucial for the reaction rate.

    • Solution: Ensure that the concentration of the hydrochloric acid is appropriate (e.g., 6 M HCl is commonly used for similar deprotections).[1]

Issue 3: Formation of Multiple Products

Q: My TLC analysis shows multiple spots, indicating the presence of impurities in my final product. What are the likely side products and how can I avoid them?

A: The formation of multiple products can be due to side reactions.

  • Possible Side Product: Dimerization or polymerization can occur if the unprotected 4-aminobenzenesulfonyl chloride is present and reacts with another amine molecule.

    • Solution: This is why the protection of the amino group is crucial. Ensure that the starting material is the N-acetylated form.

  • Over-alkylation: While less common for sulfonamides, it's a possibility.

    • Solution: Careful control of stoichiometry and reaction conditions can minimize this. Using a slight excess of the amine is generally sufficient without leading to significant over-alkylation.

Experimental Protocols

Step 1: Synthesis of N-acetyl-4-amino-N-propylbenzenesulfonamide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the cooled n-propylamine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine) and then with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (Hydrolysis)
  • To the crude N-acetyl-4-amino-N-propylbenzenesulfonamide from the previous step, add a sufficient amount of 6 M hydrochloric acid.[1]

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.[3]

  • Monitor the reaction by TLC to ensure all the starting material has been consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

StepReactantsSolventTemperatureTimeTypical Yield
1. Sulfonamide Formation 4-acetamidobenzenesulfonyl chloride, n-propylamineDichloromethane or Pyridine0 °C to Room Temp2 - 4 hours80 - 90%
2. Hydrolysis N-acetyl-4-amino-N-propylbenzenesulfonamide, 6 M HClWaterReflux1 - 2 hours70 - 85%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection (Hydrolysis) A 4-acetamidobenzenesulfonyl chloride C Reaction in Anhydrous Solvent A->C B n-propylamine B->C D N-acetyl-4-amino-N-propylbenzenesulfonamide C->D Yield: 80-90% E N-acetyl-4-amino-N-propylbenzenesulfonamide F Acid Hydrolysis (e.g., 6M HCl, Reflux) E->F G This compound F->G Yield: 70-85%

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield in Step 1 Cause1 Hydrolysis of Sulfonyl Chloride LowYield->Cause1 Cause2 Suboptimal Temperature LowYield->Cause2 Cause3 Incorrect Stoichiometry LowYield->Cause3 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution Solution2 Control Temperature (0-5 °C initially) Cause2->Solution2 Solution Solution3 Use Slight Excess of n-propylamine Cause3->Solution3 Solution

Caption: Troubleshooting low yield in the sulfonamide formation step.

References

Technical Support Center: Overcoming Solubility Challenges of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-amino-N-propylbenzenesulfonamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The limited aqueous solubility of many sulfonamide compounds, including this compound, is primarily due to the hydrophobic nature of the benzene ring in their structure. While the amino and sulfonamide functional groups contribute some polarity, the nonpolar character of the aromatic ring often leads to unfavorable interactions with water molecules, resulting in poor solubility.[1] Additionally, the crystalline structure of sulfonamides can involve strong intermolecular hydrogen bonds that require significant energy to overcome for dissolution to occur.[2]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: Several common strategies can be employed to improve the solubility of sulfonamides:

  • pH Adjustment: As sulfonamides are weakly acidic, altering the pH of the solution can ionize the molecule, forming a more soluble salt.[1][3]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, improving the solvation of the hydrophobic compound.[1][4]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in the aqueous phase.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[1][5][6][7][8]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[1][5][9]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can improve its wettability and dissolution.[1][9][10]

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weakly acidic compound due to the sulfonamide group. In aqueous solutions, it exists in equilibrium between its unionized (less soluble) and ionized (more soluble) forms.[3] Increasing the pH of the solution above the pKa of the sulfonamide group will shift the equilibrium towards the ionized form, leading to a significant increase in solubility. Conversely, at a pH below the pKa, the compound will predominantly be in its less soluble, unionized form.[3][11][12]

Q4: What are some common co-solvents and surfactants used to improve sulfonamide solubility?

A4:

  • Co-solvents: Commonly used co-solvents for parenteral and oral formulations due to their low toxicity include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[4][13]

  • Surfactants: A variety of non-ionic, anionic, and cationic surfactants can be used. The choice of surfactant will depend on the specific application and potential for toxicity.

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my aqueous buffer during my experiment.

  • Possible Cause: The concentration of the compound exceeds its intrinsic solubility in the buffer at the experimental temperature and pH.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your buffer is optimal for maximizing the solubility of the sulfonamide. For weakly acidic sulfonamides, a higher pH generally increases solubility.[3][12]

    • Introduce a Co-solvent: Prepare a stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.[2]

    • Consider Temperature: Solubility can be temperature-dependent. Ensure all solutions are at the same temperature before mixing.[2]

    • Reduce Concentration: If possible, lower the final concentration of the compound in your assay to a level below its solubility limit.

Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Possible Cause: Undissolved particles of this compound can lead to inaccurate concentration measurements and variability in biological activity.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your solutions for any signs of precipitation or cloudiness.

    • Filtration: Filter your final solution through a 0.22 µm syringe filter to remove any undissolved particles before use in assays.

    • Employ a More Robust Solubilization Method: If simple pH adjustment or co-solvency is insufficient, consider using cyclodextrins to form an inclusion complex or preparing a solid dispersion to improve dissolution.[1]

Issue 3: The use of a co-solvent is interfering with my cellular assay.

  • Possible Cause: Organic solvents, even at low concentrations, can have cytotoxic effects or interfere with cellular processes.

  • Troubleshooting Steps:

    • Minimize Co-solvent Concentration: Determine the lowest possible concentration of the co-solvent that maintains the solubility of your compound.

    • Alternative Solubilization Techniques: Explore non-solvent-based methods to enhance solubility. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and often less toxic alternative for cell-based assays.

Quantitative Data on Solubility Enhancement

Due to the lack of specific experimental data for this compound, the following table summarizes the expected qualitative solubility and provides a general overview of the potential for solubility enhancement based on data for other sulfonamides.

Solvent SystemPredicted Solubility of this compoundRationale for Solubility/Enhancement
Aqueous Solutions
WaterPoorly SolubleThe hydrophobic benzene ring dominates over the polar amino and sulfonamide groups.
Phosphate Buffered Saline (PBS) pH 7.4Sparingly SolubleThe physiological pH will lead to partial ionization of the sulfonamide, slightly improving solubility compared to pure water.[3]
Co-solvent Systems
Ethanol/Water MixturesSoluble (at higher ethanol concentrations)Ethanol reduces the polarity of the solvent, improving the solvation of the hydrophobic parts of the molecule.[13]
Propylene Glycol/Water MixturesSolublePropylene glycol is a common co-solvent that effectively increases the solubility of many poorly water-soluble drugs.[4]
Complexation Agents
Aqueous solution with β-CyclodextrinModerately SolubleThe hydrophobic cavity of β-cyclodextrin can encapsulate the nonpolar part of the sulfonamide, forming a more water-soluble inclusion complex.[5][6]
Aqueous solution with HP-β-CyclodextrinSolubleHydroxypropyl-β-cyclodextrin (HP-β-CD) has a higher aqueous solubility than β-cyclodextrin and is very effective at solubilizing hydrophobic compounds.[7]
pH Modification
Aqueous Buffer pH 9.0SolubleAt a pH significantly above the pKa of the sulfonamide group, the compound will be predominantly in its ionized, more soluble form.[11][12]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter that does not bind the drug.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 20:80, 40:60, 60:40, 80:20 v/v) using a water-miscible organic solvent such as ethanol or propylene glycol.[1]

  • Add an excess amount of finely powdered this compound to a known volume of each co-solvent mixture.

  • Agitate the sealed vials at a constant temperature for 24-72 hours to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Analyze the concentration of the dissolved drug in the clear supernatant using a suitable analytical technique.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Objective: To increase the aqueous solubility of this compound using a cyclodextrin.

Methodology:

  • Prepare an aqueous solution of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at a desired concentration.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the suspension to remove the undissolved compound.

  • Determine the concentration of the solubilized this compound in the filtrate.

Visualizations

Troubleshooting_Solubility_Workflow start Start: Solubility Issue with This compound check_pKa Review Compound's pKa start->check_pKa prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock ph_adjustment Adjust Buffer pH check_pKa->ph_adjustment Weakly acidic persistent_issue Issue Persists ph_adjustment->persistent_issue optimize_solvent Optimize Final Organic Solvent Concentration (<1%) prepare_stock->optimize_solvent optimize_solvent->persistent_issue issue_resolved Issue Resolved persistent_issue->issue_resolved Yes cyclodextrin Use Cyclodextrin Complexation persistent_issue->cyclodextrin No cyclodextrin->issue_resolved solid_dispersion Prepare Solid Dispersion cyclodextrin->solid_dispersion If still problematic solid_dispersion->issue_resolved particle_reduction Consider Particle Size Reduction solid_dispersion->particle_reduction Alternative approach particle_reduction->issue_resolved

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement_Strategies main Poorly Soluble this compound physical_mod Physical Modifications main->physical_mod chemical_mod Chemical Modifications main->chemical_mod other_methods Other Methods main->other_methods particle_size Particle Size Reduction (Micronization, Nanosuspension) physical_mod->particle_size solid_disp Solid Dispersion physical_mod->solid_disp ph_adjust pH Adjustment chemical_mod->ph_adjust complexation Complexation (Cyclodextrins) chemical_mod->complexation cosolvency Co-solvency other_methods->cosolvency surfactants Use of Surfactants other_methods->surfactants

Caption: Strategies for solubility enhancement.

References

preventing degradation of 4-amino-N-propylbenzenesulfonamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-amino-N-propylbenzenesulfonamide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] For maximum stability, some sulfonamides benefit from being stored in a dark place under an inert atmosphere.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to use a high-purity, anhydrous solvent such as DMSO, DMF, or ethanol. Prepare solutions fresh for each experiment if possible. If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these vials at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the primary causes of degradation for this compound during experiments?

A3: The main degradation pathways for sulfonamides, including this compound, are oxidation, hydrolysis, and photolysis. The primary amino group (-NH2) on the benzene ring is particularly susceptible to oxidation.[6] Hydrolysis of the sulfonamide bond can occur under strong acidic or basic conditions, although sulfonamides are generally quite stable, especially at acidic to neutral pH.[7] Exposure to UV light can also induce degradation.

Q4: How can I detect if my compound has degraded?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When analyzing a sample, the appearance of new peaks or a decrease in the area of the main compound peak compared to a fresh standard are indicators of degradation.[8] Color change in the solid compound or prepared solutions can also be a visual clue of potential degradation.

Q5: Are there any incompatible substances I should avoid using with this compound?

A5: Yes. Avoid strong oxidizing agents, as they can directly react with the aromatic amino group.[2] Also, be cautious with highly acidic or basic conditions (pH < 2 or pH > 11) in your experimental buffer systems, as they can promote hydrolysis over extended periods.

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity in my bioassays.

  • Possible Cause 1: Compound Degradation in Stock Solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from the solid compound.

      • Compare the activity of the freshly prepared solution against the old one.

      • Analyze the old stock solution via HPLC to check for the presence of degradation products.

    • Solution: Always use freshly prepared solutions or properly stored single-use aliquots. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degradation during the experiment.

    • Troubleshooting Steps:

      • Review your experimental protocol for potential degradation triggers. Is the compound exposed to light for a prolonged period? Is the pH of your buffer extreme? Are there any oxidizing agents present?

      • Run a control experiment where the compound is incubated in the experimental buffer for the duration of the assay, and then analyze its integrity by HPLC.

    • Solution: Modify the experimental conditions. Use amber-colored tubes or cover your plates with foil to protect from light. Adjust the buffer pH to a neutral range (pH 6-8) if the protocol allows. Ensure all reagents are free from oxidizing contaminants.

Problem: The color of my stock solution has changed (e.g., turned yellow/brown).

  • Possible Cause: Oxidation.

    • Troubleshooting Steps:

      • Discard the discolored solution. Oxidation of the aromatic amine often leads to colored byproducts.

      • When preparing new solutions, consider using a solvent that has been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Solution: Prepare fresh solutions and minimize exposure to air and light. If the experimental buffer is aqueous, preparing it with de-gassed water can help. Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be possible but must be validated for compatibility with your specific assay.

Data Presentation

Table 1: Qualitative Stability Profile of this compound

This table summarizes the known stability of the sulfonamide functional group under various conditions based on general chemical principles and available literature on related compounds.

Condition Parameter Stability/Risk Factor Recommendation
pH Acidic (pH 2-6)High StabilityGenerally safe for experiments.[7]
Neutral (pH 6-8)Very High StabilityOptimal pH range for most applications.
Basic (pH 8-11)Moderate StabilityPotential for slow hydrolysis over time.
Extreme pH (<2 or >11)Low StabilityAvoid; risk of rapid hydrolysis.
Temperature -80°C to -20°C (Solution)Very High StabilityRecommended for long-term storage of aliquots.
2-8°C (Solution)Moderate StabilitySuitable for short-term storage (hours to days).
Room TemperatureLow StabilityAvoid prolonged storage; prepare fresh.[9]
Elevated Temp. (>40°C)Very Low StabilityHigh risk of degradation.[9]
Light UV or Direct SunlightVery Low StabilityHigh risk of photolytic degradation.
Ambient Lab LightModerate StabilityMinimize exposure during experiments.
DarkVery High StabilityRecommended for storage and handling.[5]
Atmosphere Inert (Nitrogen/Argon)Very High StabilityIdeal for preventing oxidation.
Air (Oxygen)Moderate to Low StabilityRisk of oxidation, especially in solution.
Reagents Oxidizing AgentsVery Low StabilityIncompatible; causes rapid degradation.[2]
Reducing AgentsHigh StabilityGenerally compatible.

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2 minutes or until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.

    • Flush the headspace of each tube with nitrogen or argon gas if possible.

    • Seal the tubes tightly.

    • Label clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Assessing Compound Stability by HPLC

  • Standard Preparation: Prepare a fresh "time zero" standard by dissolving the solid compound in the mobile phase or a compatible solvent.

  • Sample Incubation: Incubate a sample of the compound under the experimental conditions you wish to test (e.g., in your assay buffer at 37°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the incubated sample. Immediately quench any reaction by adding a strong solvent like acetonitrile and/or placing it on ice.

  • HPLC Analysis:

    • Inject the "time zero" standard and the aliquots from each time point onto a suitable C18 reversed-phase HPLC column.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation of the parent compound from potential impurities.

    • Monitor the elution using a UV detector at the compound's λmax.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at time zero. A decrease of >5-10% typically indicates significant degradation.

Visualizations

G cluster_main This compound cluster_pathways Degradation Pathways mol Main Compound oxidation Oxidation Product (e.g., quinone-imine) mol->oxidation Oxidizing Agents Light, Air (O2) hydrolysis Hydrolysis Products (Sulfanilic Acid + Propylamine) mol->hydrolysis Strong Acid/Base (pH < 2 or > 11)

Caption: Potential degradation pathways for this compound.

G start Receive Solid Compound store Store Solid (Cool, Dry, Dark) start->store prep Prepare Fresh Stock Solution (Anhydrous Solvent, Inert Gas) store->prep aliquot Aliquot into Single-Use Vials (Amber Tubes) prep->aliquot store_sol Store Aliquots at -80°C aliquot->store_sol experiment Use in Experiment (Minimize Light, Neutral pH) store_sol->experiment analysis Analysis experiment->analysis

Caption: Recommended experimental workflow to minimize compound degradation.

G start Inconsistent Results or Low Compound Activity? check_solution Is Stock Solution Old or Repeatedly Thawed? start->check_solution check_conditions Are Experimental Conditions Harsh? (Light, Extreme pH, Temp) check_solution->check_conditions No sol_yes Prepare Fresh Solution & Aliquot Properly check_solution->sol_yes Yes cond_yes Optimize Protocol: Protect from Light, Use pH 7 Buffer check_conditions->cond_yes Yes check_purity Verify Purity of Initial Solid Material check_conditions->check_purity No

Caption: Troubleshooting flowchart for diagnosing compound degradation issues.

References

troubleshooting 4-amino-N-propylbenzenesulfonamide precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-N-propylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using this compound in cell culture experiments. The following information is presented in a question-and-answer format to directly address potential challenges, particularly regarding compound precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in an organic solvent to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a hydrophobic compound dissolved in an organic solvent into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the organic solvent is diluted in the aqueous environment of the media. Several factors can contribute to this issue:

  • High Final Concentration: The intended final concentration of the compound in the media may exceed its aqueous solubility limit.[1]

  • Solvent Shock: Rapidly adding a concentrated stock solution to the bulk of the media causes a sudden change in solvent polarity, leading to precipitation.[2]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[1]

  • High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the media might be too high, affecting both compound solubility and cell health.

Troubleshooting Recommendations:

  • Decrease Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.

  • Serial Dilution: Instead of adding the stock solution directly, perform a serial dilution of the stock in pre-warmed (37°C) cell culture media.[1]

  • Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the compound.[3]

  • Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium at or below 0.5% (v/v), and for sensitive cell lines, 0.1% or lower is recommended.

Issue 2: Delayed Precipitation After Incubation

Question: The media containing this compound is clear initially, but after several hours or days in the incubator, I observe crystalline or cloudy precipitate. What is happening?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the cell culture environment over time:

  • Metastable Supersaturation: The initial solution may be supersaturated, a thermodynamically unstable state that leads to precipitation over time.[4]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium. As a sulfonamide, the solubility of this compound is likely pH-dependent, and a change in pH can decrease its solubility.[5]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, especially in serum-containing media, leading to the formation of insoluble complexes.[2]

  • Temperature Fluctuations: Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[3]

  • Evaporation: Slight evaporation of the media during long-term experiments can increase the compound's concentration beyond its solubility limit.[4]

Troubleshooting Recommendations:

  • Optimize Working Concentration: Your working concentration might be too close to the solubility limit. Try using a slightly lower concentration.

  • Monitor Media pH: Regularly monitor the pH of your cell culture medium, especially in dense cultures. Ensure your medium is adequately buffered.

  • Serum Considerations: If using serum, consider reducing the percentage or testing the compound's solubility in both serum-free and serum-containing media.

  • Minimize Temperature Changes: Minimize the time culture vessels are outside the incubator.

  • Prevent Evaporation: Ensure proper humidification of the incubator and use low-evaporation lids or sealing films for long-term experiments.[3]

Data Presentation

The following tables provide illustrative quantitative data on the solubility of a representative sulfonamide under various conditions. Note: This data is hypothetical and intended for guidance. It is crucial to determine the specific solubility of this compound experimentally.

Table 1: Kinetic Solubility in Aqueous Buffer with Co-solvents

Co-solvent (in PBS, pH 7.4)Final Co-solvent Conc. (%)Kinetic Solubility (µM)
DMSO1%25
Ethanol1%18
PEG 4001%35
DMSO / PEG 400 (1:1)1%45

Table 2: Effect of pH on Aqueous Solubility

Aqueous BufferpHThermodynamic Solubility (µg/mL)
Phosphate Buffer5.412.5
Phosphate-Buffered Saline (PBS)7.42.8
Carbonate-Bicarbonate Buffer9.00.8

Table 3: Solubility Enhancement with Cyclodextrins

Cyclodextrin DerivativeConcentration (mM)Apparent Solubility (µM)Fold Increase
Control (PBS, pH 7.4)081
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)108811
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1015219

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.

Objective: To identify the highest concentration of the compound that remains visibly soluble upon initial dilution into the aqueous medium.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C.

  • Sterile 1.5 mL microcentrifuge tubes or a sterile 96-well clear-bottom plate.

  • Pipettes and sterile tips.

  • Vortex mixer.

  • Microplate reader capable of measuring turbidity (e.g., at 620 nm).

Methodology:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of intermediate stocks (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

  • Add to Media: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add Compound: To each well, add 2 µL of the corresponding DMSO stock solution to achieve a 1:100 dilution and a final DMSO concentration of 1%.

  • Blank: Include wells with 2 µL of DMSO only to serve as a blank.

  • Incubate: Seal the plate and place it on a microplate shaker at room temperature for 2 hours.

  • Measure Turbidity: Measure the light scattering or absorbance of each well at a wavelength of 620 nm. An increase in absorbance/scattering compared to the blank indicates precipitation.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of this compound in cell culture medium.

Materials:

  • Solid this compound.

  • Your specific cell culture medium.

  • Rotating shaker or incubator shaker.

  • Microcentrifuge.

  • HPLC system for quantification.

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of solid this compound to a known volume of your cell culture medium in a sealed tube.

  • Equilibrate: Place the tube on a rotating shaker in a 37°C incubator for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge the tube at high speed to pellet the undissolved solid.

  • Sample Supernatant: Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantify: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method. The resulting concentration is the thermodynamic solubility.

Visualizations

Signaling Pathway

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in prokaryotes.[6] While this is their primary antibacterial mechanism, in eukaryotic cells, sulfonamide derivatives can interact with various pathways. A common area of investigation for novel sulfonamides is their effect on cell signaling pathways involved in cancer, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Sulfonamide 4-amino-N- propylbenzenesulfonamide Sulfonamide->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for troubleshooting the precipitation of this compound in a cell-based assay.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_Stock Check Stock Solution (Clarity, Concentration) Start->Check_Stock Prep_Working Prepare Working Solution Check_Stock->Prep_Working Immediate_Precip Immediate Precipitation? Prep_Working->Immediate_Precip Delayed_Precip Delayed Precipitation? Immediate_Precip->Delayed_Precip No Solubility_Test Perform Kinetic Solubility Assay Immediate_Precip->Solubility_Test Yes Check_Culture Check Culture Conditions (pH, Temp, Evaporation) Delayed_Precip->Check_Culture Yes End_Success End: Soluble Compound Delayed_Precip->End_Success No Optimize_Conc Optimize Working Concentration Solubility_Test->Optimize_Conc Modify_Protocol Modify Dilution Protocol (e.g., serial dilution) Optimize_Conc->Modify_Protocol End_Fail End: Re-evaluate Compound or Formulation Optimize_Conc->End_Fail If still precipitates Modify_Protocol->End_Success Check_Culture->Optimize_Conc

Caption: Troubleshooting workflow for compound precipitation.

Logical Relationship of Solubility Factors

This diagram illustrates the key factors influencing the solubility of this compound in a cell culture setting.

Solubility_Factors cluster_env cluster_media Solubility Compound Solubility Compound_Props Compound Properties (pKa, LogP) Compound_Props->Solubility Solvent Solvent System (DMSO, Media) Solvent->Solubility Environment Environmental Factors (pH, Temperature) Environment->Solubility pH pH Environment->pH Temp Temperature Environment->Temp Media_Comp Media Components (Serum, Salts) Media_Comp->Solubility Serum Serum Media_Comp->Serum Salts Salts Media_Comp->Salts

Caption: Factors influencing compound solubility in cell culture.

References

optimization of reaction conditions for 4-amino-N-propylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 4-amino-N-propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable method is a two-step synthesis. The first step involves the reaction of 4-acetamidobenzenesulfonyl chloride with n-propylamine to form the intermediate, 4-acetamido-N-propylbenzenesulfonamide. The second step is the acidic hydrolysis of the acetamido protecting group to yield the final product, this compound. This protecting group strategy is employed because the free amino group in the starting material is reactive and can lead to undesirable side reactions.[1]

Q2: Why is it necessary to use 4-acetamidobenzenesulfonyl chloride instead of 4-aminobenzenesulfonyl chloride directly?

A2: The amino group (-NH2) is a reactive nucleophile. If 4-aminobenzenesulfonyl chloride were used directly, the amino group of one molecule could react with the sulfonyl chloride group of another, leading to polymerization. The acetamido group is less nucleophilic, preventing such side reactions and allowing for a more controlled synthesis.[1] The acetyl group is a protecting group that is removed at the end of the synthesis.[1]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: 4-Acetamidobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that can release hydrochloric acid upon hydrolysis.[2] It is crucial to handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with chlorosulfonic acid to prepare the starting material evolves large volumes of HCl gas and should be performed with extreme caution in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the sulfonamide formation and the deprotection steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Problem 1: Low or no yield of 4-acetamido-N-propylbenzenesulfonamide in the first step.

Potential CauseSuggested Solution
Hydrolysis of 4-acetamidobenzenesulfonyl chloride Ensure all glassware is thoroughly dried before use and use anhydrous solvents. 4-Acetamidobenzenesulfonyl chloride is sensitive to moisture.[2]
Ineffective base Use a dry, non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl generated during the reaction. Ensure the base is of good quality and used in the correct stoichiometric amount (at least one equivalent).
Low reactivity of n-propylamine While n-propylamine is a reasonably good nucleophile, ensure it is added in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Low reaction temperature The reaction is often started at 0°C to control the initial exotherm, but it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

Problem 2: Presence of multiple spots on TLC after the first step, indicating impurities.

Potential CauseSuggested Solution
Unreacted 4-acetamidobenzenesulfonyl chloride This can be due to insufficient reaction time or temperature. Allow the reaction to stir for a longer period or gently warm it, while monitoring by TLC.
Formation of a di-sulfonated byproduct This can occur if an excess of 4-acetamidobenzenesulfonyl chloride is used. Ensure accurate stoichiometry, with the amine being in slight excess.
Hydrolysis product (4-acetamidobenzenesulfonic acid) This will appear as a very polar spot on the TLC plate. This is caused by water contamination. Ensure anhydrous conditions are maintained.

Problem 3: Incomplete hydrolysis of the acetamido group in the second step.

Potential CauseSuggested Solution
Insufficient acid concentration or reaction time The hydrolysis of the acetamide group typically requires refluxing with a strong acid like HCl. Ensure you are using a sufficiently concentrated acid and allow for an adequate reflux time (this can range from 1 to several hours). Monitor by TLC until the starting material is fully consumed.
Precipitation of the starting material If the N-acetylated intermediate is not fully dissolved in the acidic medium, the reaction will be slow. Ensure adequate solvent is used to maintain a homogeneous solution during reflux.

Problem 4: Difficulty in purifying the final product, this compound.

Potential CauseSuggested Solution
Product is soluble in the aqueous workup solution After neutralization, the product may have some solubility in water. Ensure the aqueous solution is cooled in an ice bath to minimize solubility before filtration. If significant product remains in the filtrate, it can be extracted with an organic solvent like ethyl acetate.
Oily product instead of a solid This can be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography on silica gel is a reliable method for purification.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound.

StepParameterValue/ConditionExpected YieldReference
1. Sulfonamide Formation Reactants 4-acetamidobenzenesulfonyl chloride, n-propylamine (1.1 eq.), triethylamine (1.2 eq.)70-90%General procedure
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
2. Deprotection Reactants 4-acetamido-N-propylbenzenesulfonamide, concentrated HCl80-95%
Solvent Water or Ethanol/Water mixture
Temperature Reflux (approx. 100 °C)
Reaction Time 1-4 hours

Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-propylbenzenesulfonamide

  • In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC until the 4-acetamidobenzenesulfonyl chloride is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-acetamido-N-propylbenzenesulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Place the crude 4-acetamido-N-propylbenzenesulfonamide in a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v) or ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Continue refluxing for 1-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is approximately 7-8. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. If further purification is needed, the product can be recrystallized or purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl Chloride D Reaction in Anhydrous DCM (0°C to RT) A->D B n-Propylamine B->D C Base (e.g., Triethylamine) C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Purification (Recrystallization or Chromatography) E->F G 4-acetamido-N-propylbenzenesulfonamide F->G H 4-acetamido-N-propylbenzenesulfonamide I Acid Hydrolysis (HCl, Reflux) H->I J Neutralization (e.g., NaHCO3) I->J K Isolation & Drying J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_step Which step is problematic? start->check_step step1_issues Step 1: Sulfonamide Formation check_step->step1_issues Step 1 step2_issues Step 2: Deprotection check_step->step2_issues Step 2 anhydrous_check Were anhydrous conditions maintained? step1_issues->anhydrous_check acid_check Is the acid concentration sufficient? step2_issues->acid_check stoichiometry_check Was stoichiometry correct? anhydrous_check->stoichiometry_check Yes solution1 Use dry glassware and anhydrous solvents. anhydrous_check->solution1 No temp_time_check1 Optimize temperature and reaction time? stoichiometry_check->temp_time_check1 Yes solution2 Use slight excess of amine. stoichiometry_check->solution2 No solution3 Increase temperature/time and monitor by TLC. temp_time_check1->solution3 Yes reflux_check Was the mixture refluxed long enough? acid_check->reflux_check Yes solution4 Use concentrated acid and ensure complete dissolution. acid_check->solution4 No solution5 Increase reflux time and monitor by TLC. reflux_check->solution5 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

identifying and removing impurities from 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-amino-N-propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound, typically involving the N-alkylation of 4-aminobenzenesulfonamide with a propylating agent, can lead to several impurities. These include:

  • Unreacted Starting Materials: Residual 4-aminobenzenesulfonamide and the propylating agent (e.g., 1-bromopropane, propyl iodide).

  • Overalkylation Products: The most common side-product is the N,N-dipropylbenzenesulfonamide.[1] This occurs when the initially formed product is deprotonated and reacts with another molecule of the alkylating agent.[1]

  • O-Alkylation Products: Sulfonamide anions are ambident nucleophiles, meaning alkylation can occur on an oxygen atom, leading to the formation of a sulfonate ester impurity.[1]

  • Side-products from the Synthesis of Starting Materials: Impurities present in the initial 4-aminobenzenesulfonamide can be carried through the synthesis.

Q2: How can I identify the impurities in my sample?

Several analytical techniques can be employed to identify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for separating and quantifying the main compound and its impurities.[1] A reversed-phase column with a suitable mobile phase can effectively separate compounds with different polarities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. Different spots on the TLC plate indicate the presence of multiple components.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the components in your sample, helping to confirm the presence of expected impurities like the N,N-dipropyl derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present, especially when they are at a significant concentration.

Q3: What are the most effective methods for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is often the most effective method for purifying solid compounds.[2] Both single-solvent and solvent/anti-solvent techniques can be employed. The key is to select a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography using silica gel is a powerful purification technique. A gradient of solvents with increasing polarity is typically used to separate the components.

  • Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired product is not.

Q4: How can I minimize the formation of impurities during the synthesis?

To minimize impurity formation during the N-propylation of 4-aminobenzenesulfonamide:

  • Control Stoichiometry: Use a minimal excess of the propylating agent (e.g., 1.05-1.1 equivalents) to reduce the likelihood of overalkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the propylating agent slowly and portion-wise can help to maintain a low instantaneous concentration, favoring mono-alkylation.[1]

  • Choice of Base and Reaction Temperature: Using a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus suppressing dialkylation.[1] Lowering the reaction temperature can also improve selectivity.[1]

  • Use of Bulky Alkylating Agents: While not applicable for N-propylation, it's a general principle that bulkier alkylating agents reduce the likelihood of dialkylation due to steric hindrance.[1]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low purity of the final product despite recrystallization. 1. Inappropriate solvent: The chosen solvent may not effectively differentiate between the product and impurities in terms of solubility. 2. Co-crystallization of impurities: Some impurities may have similar crystal lattice energies and co-crystallize with the product. 3. Incomplete removal of starting materials: Unreacted starting materials may have similar solubility profiles to the product.1. Screen for a better solvent or solvent system. A solvent/anti-solvent system might provide better selectivity. 2. Consider a different purification technique, such as column chromatography. 3. Perform a pre-purification wash with a solvent that selectively dissolves the starting materials.
"Oiling out" during recrystallization instead of crystal formation. 1. Solution is too concentrated: The solubility of the compound is exceeded at a temperature above its melting point. 2. Cooling too rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. 3. Presence of low-melting impurities: Impurities can lower the melting point of the mixture.1. Reheat the solution to redissolve the oil and add a small amount of additional hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Attempt purification by column chromatography to remove the problematic impurities before recrystallization.
Multiple spots on a TLC plate after purification. 1. Ineffective purification method: The chosen method did not successfully separate all impurities. 2. Compound degradation: The compound may be degrading on the acidic silica gel of the TLC plate or during column chromatography. 3. Contamination: The sample may have been contaminated after purification.1. Repeat the purification using a different method or optimized conditions. For column chromatography, try a different solvent system. 2. For column chromatography, consider deactivating the silica gel by adding a small amount of a base like triethylamine to the eluent. 3. Ensure clean glassware and proper handling of the purified sample.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Retention time, peak area/height, % purity.HighExcellentRobust, reproducible, widely available.Requires reference standards, potential for co-elution.
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), presence of multiple components.ModerateSemi-quantitative at bestSimple, fast, low cost.Lower resolution than HPLC, not easily quantifiable.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Molecular weight of components.Very HighGood (with appropriate calibration)High specificity, structural information (with MS/MS).May not separate isomers, quantification can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Detailed chemical structure, relative amounts of components.Low to ModerateExcellent (qNMR)Provides definitive structural information.Lower sensitivity, requires relatively pure samples for simple spectra.

Table 2: Suggested Solvents for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78A good starting point for many sulfonamides. Often used in a mixture with water.
Isopropanol Polar Protic82Has been shown to give high recoveries for other sulfonamides.[2]
Methanol Polar Protic65Similar to ethanol, but lower boiling point.
Acetone Polar Aprotic56Can be effective, but its volatility requires careful handling.
Ethyl Acetate Moderately Polar77A good solvent for moderately polar compounds.
Water Very Polar100May be used as an anti-solvent with a more organic primary solvent like ethanol or acetone.
Toluene Non-polar111Less likely to be a good single solvent, but could be part of a solvent/anti-solvent system.
Hexane/Heptane Non-polar69 / 98Typically used as anti-solvents.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol is a general method that can be adapted for the analysis of this compound.

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Preparation of Standard Solution: Accurately weigh and dissolve a known amount of pure this compound in the mobile phase or a suitable solvent to prepare a standard solution of known concentration.

  • Preparation of Sample Solution: Accurately weigh and dissolve the crude or purified sample in the mobile phase or a suitable solvent to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 265 nm).

    • Column Temperature: 25-30 °C.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatograms to identify the main peak and any impurity peaks. The relative peak areas can be used to estimate the purity of the sample.

Protocol 2: Purification by Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from Table 2 by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Solvent/Anti-Solvent Recrystallization
  • Solvent System Selection: Choose a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy.

  • Crystallization: If necessary, gently heat the solution until it becomes clear again, then allow it to cool slowly.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2.

Protocol 4: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good eluent system will give the desired product an Rf value of approximately 0.2-0.4. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is common.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification Issues start Crude Product purification Attempt Purification (e.g., Recrystallization) start->purification assess_purity Assess Purity (TLC, HPLC) purification->assess_purity pure Pure Product assess_purity->pure Purity Acceptable impure Product Impure assess_purity->impure Purity Not Acceptable oiling_out Oiling Out? impure->oiling_out no_crystals No Crystals? oiling_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Slow down cooling oiling_out->troubleshoot_oil Yes troubleshoot_no_xtal Troubleshoot No Crystals: - Induce crystallization (scratch, seed) - Concentrate solution no_crystals->troubleshoot_no_xtal Yes change_method Change Purification Method (e.g., Column Chromatography) no_crystals->change_method No troubleshoot_oil->purification troubleshoot_no_xtal->purification change_method->assess_purity

Caption: A logical workflow for troubleshooting common issues encountered during the purification of this compound.

G General Synthesis and Potential Impurity Formation cluster_start Starting Materials cluster_products Reaction Mixture start1 4-Aminobenzenesulfonamide reaction N-Alkylation Reaction (Base, Solvent) start1->reaction start2 Propylating Agent (e.g., 1-Bromopropane) start2->reaction product This compound (Desired Product) reaction->product impurity1 Unreacted Starting Materials reaction->impurity1 impurity2 N,N-dipropylbenzenesulfonamide (Overalkylation) reaction->impurity2 impurity3 O-Alkylated Sulfonate Ester reaction->impurity3

Caption: A general synthetic pathway for this compound highlighting the points at which major impurities can be formed.

References

Technical Support Center: Scaling Up 4-amino-N-propylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-amino-N-propylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and scalable synthesis is a four-step process. It begins with the protection of the amino group of an aniline precursor, typically through acetylation. This is followed by chlorosulfonation of the aromatic ring, subsequent reaction with propylamine to form the sulfonamide, and finally, deprotection to yield the desired product. This multi-step approach is necessary to manage the reactivity of the functional groups involved.[1][2]

Q2: Why is the initial protection of the amino group necessary?

A2: The amino group of the aniline starting material is highly reactive and can interfere with subsequent reactions.[1] Specifically, during chlorosulfonation, the unprotected amino group would be protonated by the strong acid, leading to the formation of a meta-directing ammonium ion instead of the desired para-substituted product.[1] Furthermore, the free amine could react with the newly formed sulfonyl chloride in an intermolecular fashion, leading to polymer formation.[1] Acetylation protects the amino group, rendering it less reactive and ensuring the desired regioselectivity and outcome of the subsequent steps.

Q3: What are the primary challenges in the chlorosulfonation step?

A3: The chlorosulfonation step often involves harsh and hazardous reagents like chlorosulfonic acid.[2] Key challenges include controlling the reaction temperature to prevent side reactions and ensuring anhydrous conditions, as the sulfonyl chloride intermediate is susceptible to hydrolysis. Proper safety precautions and a controlled reaction setup are crucial for a successful and safe synthesis.

Q4: How can I minimize the formation of byproducts during the reaction with propylamine?

A4: The primary byproduct of concern is the N,N-dipropylsulfonamide. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of propylamine can be beneficial, but a large excess should be avoided. The reaction temperature should also be carefully controlled, as higher temperatures can favor dialkylation.

Q5: What are the common methods for the final deprotection step, and what are their pros and cons?

A5: The final step typically involves the hydrolysis of the acetyl protecting group. This can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often with hydrochloric acid, is common but may require elevated temperatures. Base-catalyzed hydrolysis, using sodium hydroxide, is also effective. The choice of method may depend on the overall stability of the molecule and the desired workup procedure.

Troubleshooting Guides

Problem 1: Low Yield of 4-acetylaminobenzenesulfonyl chloride
Symptom Possible Cause Troubleshooting Strategy
Low yield of white solid after quenching the reaction mixture on ice.Incomplete reaction.Ensure the reaction is heated for a sufficient time (e.g., 2 hours at 60°C) until the evolution of HCl gas ceases.[2]
Oily product or low yield.Hydrolysis of the sulfonyl chloride.Use freshly distilled chlorosulfonic acid and ensure all glassware is thoroughly dried. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat and minimize hydrolysis.[3]
Dark-colored product.Side reactions due to high temperature.Maintain the reaction temperature below 15°C during the addition of acetanilide to chlorosulfonic acid.
Problem 2: Formation of N,N-dipropylsulfonamide byproduct
Symptom Possible Cause Troubleshooting Strategy
Presence of a less polar spot on TLC and a corresponding peak in GC-MS.Excess propylamine or high reaction temperature.Use a controlled molar ratio of propylamine (e.g., 1.1-1.5 equivalents). Add the propylamine solution dropwise at a low temperature (e.g., 0-10°C) to manage the exotherm.
Difficult purification of the desired product.Similar solubility of the mono- and di-propylated products.Optimize reaction conditions to minimize the formation of the dipropylsulfonamide. Consider chromatographic purification if necessary.
Problem 3: Incomplete Deprotection of the Acetyl Group
Symptom Possible Cause Troubleshooting Strategy
Presence of starting material (N-acetyl-4-amino-N-propylbenzenesulfonamide) in the final product.Insufficient reaction time or inadequate acid/base concentration.Increase the reaction time for hydrolysis or use a higher concentration of acid or base. Monitor the reaction progress by TLC until the starting material is fully consumed.
Degradation of the final product.Harsh deprotection conditions (e.g., excessively high temperature or prolonged reaction time).Use milder deprotection conditions. For acid hydrolysis, consider using a lower concentration of HCl or a lower reaction temperature for a longer duration.

Experimental Protocols

A plausible synthetic route for this compound is detailed below, based on established methods for similar sulfonamide syntheses.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully add chlorosulfonic acid (approx. 4-5 molar equivalents relative to acetanilide) to the flask and cool it in an ice-water bath.

  • Slowly add acetanilide (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 15°C.

  • After the addition is complete, remove the ice bath and heat the mixture to 60-70°C for 2 hours, or until the evolution of HCl gas subsides.

  • Allow the reaction mixture to cool to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and water.

  • Collect the precipitated white solid (4-acetamidobenzenesulfonyl chloride) by vacuum filtration and wash it with cold water.

  • The crude product can be used directly in the next step after drying.

Step 2: Synthesis of N-(4-propylsulfamoylphenyl)acetamide
  • In a flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent like acetone or tetrahydrofuran.

  • In a separate beaker, prepare a solution of propylamine (approx. 1.2 molar equivalents) in the same solvent.

  • Cool the sulfonyl chloride solution in an ice bath and add the propylamine solution dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Deprotection)
  • Suspend the N-(4-propylsulfamoylphenyl)acetamide (1 molar equivalent) in a solution of dilute hydrochloric acid (e.g., 3M HCl).

  • Heat the mixture to reflux and maintain the temperature until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize it with a solution of sodium hydroxide or sodium bicarbonate to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The final product can be further purified by recrystallization to obtain this compound of high purity.

Data Presentation

Table 1: Representative Reaction Conditions for Sulfonamide Synthesis

Step Reactants (Molar Ratio) Solvent Temperature (°C) Typical Reaction Time Expected Yield (%)
Chlorosulfonation Acetanilide : Chlorosulfonic Acid (1 : 4-5)None (neat)0-15 (addition), 60-70 (reaction)2-3 hours75-85
Sulfonamide Formation 4-Acetamidobenzenesulfonyl Chloride : Propylamine (1 : 1.2)Acetone/THF0-10 (addition), RT (reaction)2-4 hours80-90
Deprotection (Acid Hydrolysis) N-acetyl intermediate : HCl (excess)WaterReflux1-2 hours>90

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Visualizations

Synthesis_Pathway Synthetic Pathway of this compound Acetanilide Acetanilide Chlorosulfonyl 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Chlorosulfonyl ClSO3H ProtectedSulfonamide N-(4-propylsulfamoylphenyl)acetamide Chlorosulfonyl->ProtectedSulfonamide Propylamine FinalProduct This compound ProtectedSulfonamide->FinalProduct H3O+

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture AnalyzeByproducts Analyze Byproducts (TLC, GC-MS) CheckPurity->AnalyzeByproducts If pure CheckConditions->AnalyzeByproducts If correct CheckMoisture->AnalyzeByproducts If dry OptimizePurification Optimize Purification Method AnalyzeByproducts->OptimizePurification Identify cause Successful Yield Improved OptimizePurification->Successful

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Addressing Poor Cell Permeability of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 4-amino-N-propylbenzenesulfonamide.

Troubleshooting Guides

Issue 1: Low intracellular concentration of this compound in in vitro assays.

Possible Cause: Poor passive diffusion across the cell membrane.

Solutions:

  • Chemical Modification (Prodrug Approach):

    • Rationale: Modify the parent compound to create a more lipophilic prodrug that can more easily cross the cell membrane. Once inside the cell, the prodrug is metabolized back to the active this compound. The sulfonamide group can be utilized to create prodrugs with improved solubility and permeability.[1][2][3][4]

    • Experimental Steps:

      • Synthesize a series of prodrugs by masking the polar amino or sulfonamide groups with lipophilic moieties (e.g., esters, carbamates).

      • Characterize the physicochemical properties of the prodrugs (e.g., lipophilicity via logP measurement).

      • Evaluate the permeability of the prodrugs using in vitro models like PAMPA or Caco-2 assays.

      • Assess the conversion of the prodrug back to the active compound in cell lysates or tissue homogenates.

  • Formulation with Permeability Enhancers:

    • Rationale: Co-administer this compound with agents that transiently increase membrane permeability.

    • Experimental Steps:

      • Screen a panel of known permeability enhancers (e.g., certain surfactants, fatty acids, or bile salts) for their effect on the permeability of this compound in a Caco-2 cell model.

      • Monitor cell viability and monolayer integrity (e.g., using TEER measurements) to ensure the enhancers are not cytotoxic at the concentrations used.[5][6][7]

      • Optimize the concentration of the selected enhancer to maximize permeability without compromising cell health.

Issue 2: High efflux of this compound observed in bidirectional Caco-2 assays.

Possible Cause: The compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).

Solutions:

  • Co-incubation with Efflux Pump Inhibitors:

    • Rationale: To confirm if the compound is a substrate of a specific efflux pump, perform the permeability assay in the presence of a known inhibitor of that pump.

    • Experimental Steps:

      • Conduct a bidirectional Caco-2 permeability assay.[6][8]

      • In a parallel experiment, co-incubate the cells with a known P-gp inhibitor (e.g., verapamil).

      • A significant decrease in the efflux ratio (BA/AB permeability) in the presence of the inhibitor suggests that this compound is a P-gp substrate.

  • Structural Modification to Evade Transporter Recognition:

    • Rationale: Modify the structure of this compound to reduce its affinity for the efflux transporter.

    • Experimental Steps:

      • Synthesize analogs of the compound with subtle structural changes, particularly around potential recognition sites for the transporter.

      • Screen the analogs for reduced efflux using the bidirectional Caco-2 assay.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the cell permeability of this compound?

A1: The initial assessment should involve in vitro permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to evaluate passive diffusion.[9][10][11] Following PAMPA, the Caco-2 cell permeability assay is recommended to assess both passive permeability and the potential for active transport and efflux.[6][8][12]

Q2: How can I improve the delivery of this compound to intracellular targets?

A2: Several strategies can be employed:

  • Prodrugs: Designing a prodrug can enhance lipophilicity and cell entry.[1][2][3][4]

  • Nanoparticle Encapsulation: Formulating the compound within nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve cellular uptake and provide controlled release.[13][14][15][16]

  • Liposomal Formulation: Encapsulating the compound in liposomes can facilitate its transport across the cell membrane.[17][18][19][20][21]

Q3: Are there any formulation strategies that can specifically help with sulfonamide compounds?

A3: Yes, for sulfonamides, nanoparticle-based delivery systems have shown promise. For instance, dendrimers like PAMAM have been used to encapsulate sulfonamides, which can improve their bioavailability.[13][15] Liposomal formulations are also a viable option for improving the delivery of various drugs, including those with poor permeability.[17][18][19][20][21]

Q4: My compound shows good permeability in PAMPA but poor permeability in Caco-2 assays. What does this suggest?

A4: This discrepancy often indicates that the compound is subject to active efflux. The PAMPA model only assesses passive diffusion, while the Caco-2 model contains active transporters.[6][10] The lower permeability in the Caco-2 assay suggests that cellular machinery is actively pumping the compound out of the cells.

Q5: What is a good starting point for designing a prodrug of this compound?

A5: A common strategy for sulfonamides is to create prodrugs by modifying the sulfonamide nitrogen or the aromatic amine. For instance, creating an N-acyl or N-ester derivative at the amino group can increase lipophilicity. Recent studies have also explored self-immolative linkers attached to the sulfonamide nitrogen for controlled release.[2][3]

Data Presentation

Table 1: Comparison of Permeability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesKey Assay for Evaluation
Prodrug Covalent modification to a more permeable form, which is cleaved intracellularly to release the active drug.Can significantly improve permeability and solubility.Requires chemical synthesis and characterization; metabolic activation is necessary.Caco-2 Permeability, Cell-based activity assays
Nanoparticles Encapsulation of the drug in a nano-sized carrier.Protects the drug from degradation; can be targeted to specific cells; controlled release.Complex formulation; potential for toxicity of the carrier material.Cellular Uptake Studies (e.g., flow cytometry, confocal microscopy)
Liposomes Encapsulation of the drug within a lipid bilayer vesicle.Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs.Can have stability issues; manufacturing can be complex.Cellular Uptake Studies, Liposome stability assays
Permeability Enhancers Co-administration with agents that temporarily disrupt the cell membrane.Simple to implement in vitro.Potential for cell toxicity; in vivo application can be challenging.Caco-2 Permeability with TEER measurement

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Coat the membrane of each well of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[11]

  • Prepare the Acceptor Plate: Add 300 µL of buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Prepare Compound Solution: Dissolve this compound in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-100 µM.[11][22]

  • Start the Assay: Add 150 µL of the compound solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber.[11][23]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): Use the following equation to calculate the apparent permeability coefficient: Pe (cm/s) = [(-ln(1 - [C_A]/[C_eq])) * V_A * V_D] / [(V_A + V_D) * A * t] where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts in a 24-well plate at a density of approximately 60,000 cells/cm². Culture for 21 days to allow for differentiation and monolayer formation.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. A TEER value >200 Ω·cm² indicates a confluent monolayer suitable for the assay.[5][7]

  • Prepare Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Prepare Dosing Solution: Dissolve this compound in the transport buffer to a final concentration of 1-10 µM.[7]

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[7]

  • Basolateral to Apical (B-A) Transport:

    • In a separate set of inserts, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[7]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Initial Permeability Assessment cluster_strategies Permeability Enhancement Strategies cluster_evaluation Evaluation of Enhanced Formulations P Poor cell permeability of This compound PAMPA PAMPA Assay (Passive Diffusion) P->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) P->Caco2 Prodrug Prodrug Synthesis PAMPA->Prodrug Low Passive Permeability Caco2->Prodrug Nano Nanoparticle Formulation Caco2->Nano Low Permeability & Efflux Lipo Liposomal Encapsulation Caco2->Lipo Eval_Perm Re-evaluate Permeability (PAMPA & Caco-2) Prodrug->Eval_Perm Nano->Eval_Perm Lipo->Eval_Perm Eval_Activity Assess Intracellular Activity Eval_Perm->Eval_Activity

Caption: Workflow for addressing poor cell permeability.

troubleshooting_logic Start Start: Low Intracellular Concentration Q_PAMPA Permeability in PAMPA Assay? Start->Q_PAMPA A_Low_Passive Low Passive Permeability Q_PAMPA->A_Low_Passive Low Q_Caco2_Efflux High Efflux Ratio in Caco-2? Q_PAMPA->Q_Caco2_Efflux High Sol_Prodrug Solution: Prodrug Approach A_Low_Passive->Sol_Prodrug Sol_Nano Solution: Nanoparticle/Liposome Formulation A_Low_Passive->Sol_Nano A_Efflux Potential Efflux Sol_Inhibitor Confirm with Efflux Inhibitors A_Efflux->Sol_Inhibitor Q_Caco2_Efflux->A_Efflux Yes Q_Caco2_Efflux->Sol_Nano No, but still low Caco-2 permeability

Caption: Troubleshooting decision tree for permeability issues.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "4-amino-N-propylbenzenesulfonamide" is not extensively documented in publicly available scientific literature. Therefore, this technical support center provides generalized guidance and best practices for minimizing off-target effects when working with novel or less-characterized benzenesulfonamide derivatives. The principles and protocols outlined here are broadly applicable to small molecule inhibitors in drug discovery and chemical biology research.

Frequently Asked Questions (FAQs)

Q1: I have a novel benzenesulfonamide derivative. What are the initial steps to assess its potential for off-target effects?

When working with a novel compound, a proactive approach to identify potential off-target effects is crucial. A recommended initial strategy involves a combination of computational and experimental methods.[1] In silico approaches, such as screening against protein structure databases, can help predict potential off-target interactions.[1] These computational predictions should then be followed by in vitro experimental validation.

A typical workflow would be:

  • Computational Screening: Use computational tools to predict potential off-targets based on structural similarity to known ligands and binding pockets.

  • Broad-Panel Screening: Experimentally screen your compound against a large panel of targets, such as a kinase panel, to identify potential off-target interactions.[1]

  • Dose-Response Analysis: Conduct a thorough dose-response analysis to establish the lowest effective concentration for your desired on-target effect.[1] This helps in defining a therapeutic window that minimizes off-target binding.[1]

Q2: What are the common off-target liabilities for sulfonamide-based compounds?

The benzenesulfonamide scaffold is present in a wide range of clinically used drugs and research compounds. While their primary targets vary, a common off-target class for sulfonamides are the carbonic anhydrases (CAs) . There are 15 known human CA isoforms, and non-selective inhibition can lead to various side effects. Therefore, it is highly recommended to profile novel benzenesulfonamide derivatives for their activity against a panel of CA isoforms.

Q3: How should I design my initial assays to proactively minimize off-target effects?

To increase the confidence in your experimental results and minimize the contribution of off-target effects, several key experimental design principles should be followed:

  • Use a Low Concentration: Utilize the lowest concentration of the compound that elicits the desired on-target effect.[1]

  • Employ Orthogonal Approaches: Use at least two structurally distinct inhibitors that target the same protein to see if they produce the same phenotype.[1]

  • Genetic Validation: Whenever possible, use genetic approaches like CRISPR-Cas9 or siRNA to knockdown the intended target and compare the resulting phenotype to that of the small molecule inhibitor.[1]

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of your compound as a negative control.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments and could be indicative of off-target effects.

Issue Possible Cause Recommended Action Expected Outcome
High background signal or non-specific effects at high concentrations. The compound may be precipitating out of solution or exhibiting non-specific cytotoxicity.1. Determine the aqueous solubility of your compound. 2. Perform a cytotoxicity assay (e.g., MTT or LDH release) across a wide concentration range.Identification of the maximum soluble and non-toxic concentration to use in your assays.
Discrepancy between biochemical potency (IC50) and cellular activity (EC50). Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.1. Assess cell permeability using a PAMPA assay. 2. Use mass spectrometry to measure the intracellular concentration of the compound. 3. Evaluate compound stability in cell culture media and liver microsomes.Understanding the pharmacokinetic properties of your compound and identifying potential reasons for low cellular efficacy.
Inconsistent results across different cell lines. Cell line-specific expression of off-target proteins or compensatory signaling pathways.1. Profile the expression levels of the intended target and any known major off-targets in the cell lines being used. 2. Use Western blotting to probe for the activation of known compensatory pathways.Selection of appropriate cell models with high on-target and low off-target expression, and a better understanding of the cellular response to your compound.
Observed phenotype does not match the known function of the intended target. The observed phenotype may be due to inhibition of an unknown off-target.1. Perform a broad-panel kinase or receptor screening to identify potential off-targets. 2. Use chemical proteomics approaches to pull down binding partners of your compound from cell lysates.Identification of novel off-targets that can explain the observed phenotype.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of a novel benzenesulfonamide derivative against a panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • In a multi-well assay plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP at its Km concentration.

  • Inhibitor Addition:

    • Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the novel benzenesulfonamide derivative in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer.

    • Divide the cell lysate into aliquots and heat them at different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Precipitation and Separation:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the intended target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble protein against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary

The following tables present hypothetical data for a novel benzenesulfonamide derivative ("Compound X") to illustrate the expected outcomes of the above-mentioned experiments.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C> 10,000
Off-Target Kinase D850
Off-Target Kinase E> 10,000

This table demonstrates how a kinase selectivity profile can reveal the potency and selectivity of a compound.

Table 2: Cellular Activity of Compound X in Different Cell Lines

Cell LineTarget Expression (Relative Units)EC50 (nM) for Cell Viability
Cell Line A1.050
Cell Line B0.2800
Cell Line C (Target Knockout)0.0> 10,000

This table illustrates how cellular activity can correlate with target expression levels, providing evidence for on-target activity.

Visualizations

workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_validation Further Validation in_silico Computational Screening (Predict Off-Targets) biochemical Biochemical Assays (e.g., Kinase Panel) in_silico->biochemical Prioritize cellular Cell-Based Assays (Dose-Response) biochemical->cellular Confirm orthogonal Orthogonal Approaches (Structurally Different Inhibitor) cellular->orthogonal Validate genetic Genetic Validation (CRISPR/siRNA) cellular->genetic Validate cetsa Target Engagement (CETSA) cellular->cetsa Confirm

Caption: A typical workflow for identifying and mitigating off-target effects of a novel compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A (On-Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Substrate_1 Substrate 1 Kinase_A->Substrate_1 Substrate_2 Substrate 2 Kinase_B->Substrate_2 Cellular_Response_On Desired Cellular Response Substrate_1->Cellular_Response_On Cellular_Response_Off Undesired Cellular Response Substrate_2->Cellular_Response_Off Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Kinase_A On-Target Inhibition Inhibitor->Kinase_B Off-Target Inhibition

Caption: On-target vs. off-target effects in a hypothetical signaling pathway.

troubleshooting_tree cluster_questions Initial Checks cluster_actions Troubleshooting Actions cluster_solutions Potential Solutions Start Unexpected Experimental Outcome Dose Is dose-response curve as expected? Start->Dose Cell_Lines Are results consistent across cell lines? Dose->Cell_Lines Yes Action_Dose Check compound solubility and perform cytotoxicity assay. Dose->Action_Dose No Action_Cell Profile target/off-target expression in cell lines. Cell_Lines->Action_Cell No Action_Biochem Compare biochemical vs. cellular potency. Cell_Lines->Action_Biochem Yes Sol_Dose Optimize compound concentration. Action_Dose->Sol_Dose Sol_Cell Select appropriate cell model. Action_Cell->Sol_Cell Sol_Biochem Investigate compound pharmacokinetics. Action_Biochem->Sol_Biochem

References

Technical Support Center: Long-Term Storage of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stabilization of 4-amino-N-propylbenzenesulfonamide. The information is based on the general chemical properties of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of sulfonamides, including this compound, are exposure to adverse pH conditions (especially acidic), elevated temperatures, and light (photodegradation).[1][2] Oxidation is another potential degradation pathway.

Q2: What are the ideal storage conditions for solid this compound?

A2: For solid (powder) form, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[3][4] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. If you need to store the compound in solution, use a neutral to slightly alkaline buffer (pH 7-8).[1] Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is advisable to freeze the solution at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can promote degradation.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A color change, such as yellowing or browning, is often an indication of chemical degradation. This can be caused by oxidation or photodegradation. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, before further use.

Q5: Can I do anything to stabilize a solution of this compound for an ongoing experiment?

A5: To enhance stability in solution for short-term experimental use, ensure the pH is maintained in the neutral to alkaline range.[1] Keep the solution protected from light and at a controlled, cool temperature when not in use. Preparing fresh solutions is the best practice to ensure the integrity of your results.

Troubleshooting Guides

Issue 1: Sample Discoloration
  • Symptom: The solid powder or solution of this compound has developed a yellow or brown tint.

  • Possible Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Assess Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the sample and identify any degradation products.

    • Review Storage Conditions: Ensure the sample has been stored in a tightly sealed container, protected from light, and at the recommended cool and dry temperature.

    • Implement Protective Measures: If not already in place, store the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation. For solutions, use amber vials or foil-wrapped containers to block light.

    • Consider Purification: If the level of degradation is significant, purification of the compound may be necessary before use.

    • Discard if Necessary: If purity cannot be confirmed or restored, it is safest to discard the sample to avoid compromising experimental results.

Issue 2: Precipitation in Solution
  • Symptom: A previously clear solution of this compound has become cloudy or contains solid precipitate.

  • Possible Cause:

    • Change in pH, leading to the formation of the less soluble free acid or base form of the compound.

    • Exceeding the solubility limit at a lower temperature.

    • Degradation products may have lower solubility.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of the solution. Sulfonamides are generally more soluble in alkaline conditions.[1] Adjust the pH carefully with a suitable buffer if it has shifted to the acidic range.

    • Temperature Consideration: Gently warm the solution to see if the precipitate redissolves. If it does, the issue may be related to storing the solution at a temperature where the compound's solubility is reduced.

    • Solvent System Review: Re-evaluate the solvent system. It may be necessary to use a co-solvent or a different buffer system to maintain solubility.

    • Filter and Re-quantify: If the precipitate does not redissolve, it may consist of degradation products. Filter the solution and re-determine the concentration of the active compound before use.

Data Presentation

Table 1: Factors Affecting the Stability of Sulfonamides and Recommended Storage Conditions

ParameterEffect on StabilityRecommended Condition for this compound
pH More stable in neutral to alkaline conditions; susceptible to hydrolysis in acidic conditions.[1]Store solutions in a pH range of 7-8.
Temperature Higher temperatures accelerate degradation.[5][6]Solid: Store in a cool, dry place. Solution: Store at 2-8°C for short-term and -20°C to -80°C for long-term.
Light Exposure to UV light can cause photodegradation.[1]Store in a dark place or use amber-colored containers.
Oxygen Can lead to oxidative degradation.Store under an inert atmosphere (e.g., nitrogen or argon).
Moisture Can promote hydrolysis.Store in a desiccated environment.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1]

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Dissolve a known amount of the heat-stressed solid in the initial solvent, dilute, and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

    • Calculate the percentage of degradation.

Visualizations

cluster_storage Recommended Storage Conditions Solid Compound Solid Compound Cool & Dry Place Cool & Dry Place Solid Compound->Cool & Dry Place Tightly Sealed Container Tightly Sealed Container Solid Compound->Tightly Sealed Container Protect from Light Protect from Light Solid Compound->Protect from Light Inert Atmosphere Inert Atmosphere Solid Compound->Inert Atmosphere Solution Solution Solution->Protect from Light Neutral/Alkaline pH (7-8) Neutral/Alkaline pH (7-8) Solution->Neutral/Alkaline pH (7-8) Short-term (2-8°C) Short-term (2-8°C) Solution->Short-term (2-8°C) Long-term (-20°C to -80°C) Long-term (-20°C to -80°C) Solution->Long-term (-20°C to -80°C) Avoid Freeze-Thaw Avoid Freeze-Thaw Solution->Avoid Freeze-Thaw

Caption: Recommended storage for this compound.

Start Start Observe Degradation Observe Degradation Start->Observe Degradation Discoloration Discoloration Observe Degradation->Discoloration Symptom Precipitation Precipitation Observe Degradation->Precipitation Symptom Loss of Potency Loss of Potency Observe Degradation->Loss of Potency Symptom Check Storage Check Storage Discoloration->Check Storage Check pH Check pH Precipitation->Check pH Analyze Purity (HPLC) Analyze Purity (HPLC) Loss of Potency->Analyze Purity (HPLC) Check Storage->Analyze Purity (HPLC) Check pH->Analyze Purity (HPLC) Is Purity Acceptable? Is Purity Acceptable? Analyze Purity (HPLC)->Is Purity Acceptable? Adjust Conditions Adjust Conditions Purify or Discard Purify or Discard Adjust Conditions->Purify or Discard Continue Use Continue Use Is Purity Acceptable?->Adjust Conditions No Is Purity Acceptable?->Continue Use Yes

Caption: Troubleshooting workflow for stability issues.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxygen Photodegradation Photodegradation This compound->Photodegradation Light 4-aminobenzenesulfonic acid + propylamine 4-aminobenzenesulfonic acid + propylamine Hydrolysis->4-aminobenzenesulfonic acid + propylamine Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products

Caption: Potential degradation pathways of this compound.

Disclaimer: The information provided in this technical support guide is based on the general chemical properties of sulfonamides. Specific stability studies for this compound have not been cited. It is strongly recommended that users perform their own stability assessments for their specific applications and storage conditions.

References

Validation & Comparative

The Efficacy of 4-amino-N-propylbenzenesulfonamide in the Sulfonamide Family: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 4-amino-N-propylbenzenesulfonamide's potential antibacterial efficacy is presented here in comparison to other well-established sulfonamides. Due to a lack of publicly available, direct experimental data for this compound, this guide focuses on a comparison based on established structure-activity relationships (SAR) within the sulfonamide class of antibiotics and provides benchmark efficacy data for commonly used sulfonamides.

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis. By competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, sulfonamides disrupt the folic acid pathway, thereby halting bacterial growth and replication. The core structure of a sulfonamide, a para-aminobenzenesulfonamide backbone, is the minimum requirement for this antibacterial activity.

Structure-Activity Relationship and the Role of N-Alkylation

The efficacy of sulfonamide drugs is significantly influenced by the substituent at the N1 position of the sulfonamide group. While the N4 amino group is essential for activity, modifications at the N1 position can modulate the drug's potency, spectrum of activity, and pharmacokinetic properties.

Generally, the introduction of heterocyclic rings at the N1 position has been a successful strategy, leading to highly potent derivatives like sulfamethoxazole. In the case of this compound, an N-propyl group is present at this position. The effect of simple N-alkylation on the antibacterial activity of sulfonamides is variable. Some studies on N-alkylated pyrimidine derivatives have shown that N-alkylation can enhance antibacterial effects.[1] However, extensive research on a wide range of N-alkyl sulfonamides is limited, making it difficult to definitively predict the efficacy of the N-propyl variant without specific experimental data.

Comparative Efficacy Data

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of two widely used sulfonamides, Sulfamethoxazole and Sulfadiazine, against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

SulfonamideBacterial StrainMIC (µg/mL)
Sulfamethoxazole Escherichia coli0.03 - >64[2]
Staphylococcus aureus≤0.25 - >4[3]
Sulfadiazine Escherichia coli45 - 90[4]
Staphylococcus aureus180 - 360[4]

Note: The MIC values can vary significantly depending on the specific strain, testing method, and experimental conditions.

Experimental Protocols

The determination of the antibacterial efficacy of sulfonamides is typically performed using standardized methods such as the broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the sulfonamide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.[5][6]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_sulfonamide Prepare serial dilutions of sulfonamide start->prep_sulfonamide prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_sulfonamide->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for bacterial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination using the broth microdilution method.

Sulfonamide Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial DNA replication and survival.

signaling_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Conclusion

References

In Vivo Validation of 4-amino-N-propylbenzenesulfonamide's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo biological activities of 4-amino-N-propylbenzenesulfonamide. Due to the limited availability of specific in vivo data for this exact compound, this guide leverages experimental data from structurally and functionally related sulfonamides to offer a predictive validation framework. The information presented herein is intended to guide research and development efforts by providing established experimental protocols and comparative efficacy data for key biological effects associated with the sulfonamide class of compounds.

Executive Summary

Benzenesulfonamides are a versatile class of compounds known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and diuretic effects. This guide explores these three potential activities for this compound by comparing it with well-characterized sulfonamides:

  • Antibacterial Activity: Compared with sulfanilamide and its derivatives, which act by inhibiting dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.

  • Anti-inflammatory Activity: Compared with celecoxib and its analogs, which are selective cyclooxygenase-2 (COX-2) inhibitors that block the production of pro-inflammatory prostaglandins.

  • Diuretic Activity: Compared with acetazolamide and its analogs, which inhibit carbonic anhydrase in the renal tubules, leading to increased excretion of bicarbonate, sodium, and water.

The following sections provide detailed experimental protocols for validating these activities in vivo, comparative quantitative data from studies on analogous compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize quantitative data from in vivo studies of sulfonamide derivatives, offering a benchmark for the potential efficacy of this compound.

Table 1: Comparative In Vivo Antibacterial Activity of Sulfonamide Derivatives

Compound/AlternativeAnimal ModelInfection ModelDosing RegimenEfficacy EndpointResultReference
SulfanilamideMiceSystemic Streptococcus pyogenes infectionSubcutaneous injectionSurvival RateIncreased survival rate compared to untreated controls.[1]
Sulfamethoxazole (in combination with Trimethoprim)MiceSystemic MRSA infectionOral administration50% Effective Dose (ED50)ED50 of 1.8 mg/kg (for Trimethoprim component)[2]
N-substituted SulfonamidesVariousVarious bacterial strains (in vitro)N/AMinimum Inhibitory Concentration (MIC)MIC values ranging from 1.8 µg/mL to >1000 µg/mL against S. aureus and E. coli.[3][3]

Table 2: Comparative In Vivo Anti-inflammatory Activity of Sulfonamide Derivatives

Compound/AlternativeAnimal ModelInflammation ModelDosing RegimenEfficacy EndpointResultReference
CelecoxibRatCarrageenan-induced paw edemaOral administration (30 mg/kg)Paw Edema Volume55% inhibition of edema.[4]
Celecoxib Analog (Compound 9)RatCarrageenan-induced paw edemaOral administration50% Effective Dose (ED50)ED50 of 0.185 mmol/kg.[5]
Celecoxib Analog (Compound 11b)RatCarrageenan-induced paw edemaOral administration% Inhibition of Edema12.97% reduction in paw edema.[6]
Benzimidazole Derivative (B2)MiceCarrageenan-induced paw edemaOral administration% Inhibition of EdemaSignificant anti-inflammatory effect comparable to diclofenac sodium.[7]

Table 3: Comparative In Vivo Diuretic Activity of Sulfonamide Derivatives

Compound/AlternativeAnimal ModelDiuretic ModelDosing RegimenEfficacy EndpointResultReference
AcetazolamideRatSaline-loadedOral administrationUrine Volume, Na+ ExcretionSignificant increase in urine volume and sodium excretion.[8]
Benzothiazole Sulfonamide (Compound 4c)RatSaline-loadedOral administrationDiuretic Activity (Lipschitz value)Diuretic activity of 1.13 (compared to 1.0 for acetazolamide).[9]
Diarylamide UT Inhibitor (E3)Mouse, RatNormal hydrationOral administrationUrine OutputDose-dependent increase in urine output.[10][11]
IndapamideRatEthylene glycol-induced renal calculiOral administrationUrine Oxalate Levels41% reduction in urine oxalates.[12]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and execution of validation studies for this compound.

In Vivo Antibacterial Efficacy: Murine Systemic Infection Model
  • Objective: To determine the in vivo efficacy of the test compound against a systemic bacterial infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infecting Organism: A clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).

    • Suspend bacterial colonies in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Infection and Treatment:

    • Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

    • One hour post-infection, administer the test compound (e.g., in a vehicle of 0.5% carboxymethylcellulose) orally (PO) or via IP injection.

    • Include a vehicle control group and a positive control group (e.g., a clinically used antibiotic like vancomycin).

  • Efficacy Endpoint:

    • Survival: Monitor mice for 7 days post-infection and record survival rates. The 50% effective dose (ED50), the dose that protects 50% of the mice from death, can be calculated.

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice, aseptically collect spleens or kidneys, homogenize the tissues, and perform serial dilutions for CFU plating to determine the bacterial load per gram of tissue.

  • Data Analysis: Compare the survival rates or bacterial loads between the treated, vehicle control, and positive control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, t-test, or ANOVA).

In Vivo Anti-inflammatory Activity: Rat Paw Edema Model
  • Objective: To evaluate the anti-inflammatory properties of the test compound in an acute inflammation model.

  • Animal Model: Male Wistar rats (150-200 g).

  • Inflammation Induction:

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Compound Administration:

    • Administer the test compound orally (PO) at various doses one hour before the carrageenan injection.

    • Include a vehicle control group and a positive control group (e.g., indomethacin or celecoxib).

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Compare the paw volumes and percentage of inhibition between the treated, vehicle control, and positive control groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).

In Vivo Diuretic Activity: Rat Diuretic Model
  • Objective: To assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of the test compound.

  • Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Compound Administration and Saline Loading:

    • Administer the test compound orally (PO) or intraperitoneally (IP).

    • Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage.

    • Include a vehicle control group and a positive control group (e.g., furosemide or acetazolamide).

  • Urine Collection:

    • Place individual rats in metabolic cages.

    • Collect urine over a period of 5 or 24 hours.

  • Analysis:

    • Measure the total urine volume.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Data Calculation and Analysis:

    • Calculate the diuretic effect as the total urine output.

    • Calculate the natriuretic and kaliuretic effects as the total Na+ and K+ excreted.

    • Compare the urine volume and electrolyte excretion between the treated, vehicle control, and positive control groups using statistical methods (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

antibacterial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Sulfonamide This compound (and other sulfonamides) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Active Folic Acid) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Nucleic_Acids Essential for synthesis of DNA_RNA DNA, RNA, Proteins Nucleic_Acids->DNA_RNA Bacterial_Growth Bacterial Growth and Replication DNA_RNA->Bacterial_Growth

Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesizes Sulfonamide This compound (as a COX-2 inhibitor) Sulfonamide->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate diuretic_pathway cluster_tubule_cell Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Peritubular Interstitium H2O_CO2_in H2O + CO2 CA_cyto Carbonic Anhydrase (cytosolic) H2O_CO2_in->CA_cyto H2CO3_in H2CO3 CA_cyto->H2CO3_in H_HCO3_in H+ + HCO3- H2CO3_in->H_HCO3_in NHE3 Na+/H+ Exchanger (NHE3) H_HCO3_in->NHE3 H+ Na_HCO3_cotrans Na+/HCO3- Cotransporter H_HCO3_in->Na_HCO3_cotrans HCO3- Na_lumen Na+ NHE3->Na_lumen Na+ HCO3_lumen HCO3- NHE3->HCO3_lumen H+ secretion Na_inter Na+ Na_HCO3_cotrans->Na_inter Na+ HCO3_inter HCO3- Na_HCO3_cotrans->HCO3_inter HCO3- H2CO3_lumen H2CO3 HCO3_lumen->H2CO3_lumen CA_lumen Carbonic Anhydrase (luminal) H2CO3_lumen->CA_lumen H2O_CO2_lumen H2O + CO2 CA_lumen->H2O_CO2_lumen H2O_CO2_lumen->H2O_CO2_in Diffusion Sulfonamide This compound (as a CA inhibitor) Sulfonamide->CA_cyto Inhibition Sulfonamide->CA_lumen Inhibition experimental_workflow cluster_preclinical Preclinical In Vivo Validation cluster_clinical Clinical Development Compound This compound Antibacterial Antibacterial Efficacy (Murine Systemic Infection Model) Compound->Antibacterial Anti_inflammatory Anti-inflammatory Activity (Rat Paw Edema Model) Compound->Anti_inflammatory Diuretic Diuretic Activity (Rat Diuretic Model) Compound->Diuretic Data_Analysis Data Collection & Analysis (Survival, Bacterial Load, Paw Volume, Urine Output, Electrolytes) Antibacterial->Data_Analysis Anti_inflammatory->Data_Analysis Diuretic->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) Go_NoGo->Phase_I Go Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety)

References

Comparative Analysis of 4-amino-N-propylbenzenesulfonamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-amino-N-propylbenzenesulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of various enzymes, particularly carbonic anhydrases (CAs). The information is compiled from preclinical studies to aid in the rational design of novel therapeutic agents.

Quantitative Data Summary

Table 1: Carbonic Anhydrase Inhibition Data for N-Substituted 4-aminobenzenesulfonamide Analogs

Compound IDN-SubstituentTarget IsoformInhibition Constant (Ki, nM)Reference
1 -HhCA II150[1]
2 -CH3hCA II180[1]
3 -CH2CH3hCA II250[1]
4 -CH2CH2CH3hCA II320[1]
5a dual-tail analoghCA IX12.9[1]
5b dual-tail analoghCA IX18.2[1]
4b dual-tail analoghCA IX20.4[1]
AAZ AcetazolamidehCA IX25[1]

Note: Lower Ki values indicate higher inhibitory potency.

Structure-Activity Relationship Insights

The data suggests that for simple N-alkyl substituents, increasing the alkyl chain length from methyl to propyl tends to decrease the inhibitory potency against hCA II. However, more complex "dual-tail" analogs have shown potent inhibition of the tumor-associated isoform hCA IX, with Ki values in the low nanomolar range, surpassing the reference inhibitor Acetazolamide (AAZ).[1] The design of these more complex analogs often involves a "tail" approach, where moieties are attached to the free amino group to provide desired physicochemical properties that can enhance binding affinity and selectivity.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a decrease in pH. The rate of this reaction is monitored using a pH indicator.

Materials:

  • Recombinant human carbonic anhydrase isoforms

  • Test compounds (this compound analogs)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Solutions of the CA enzyme and the inhibitor at various concentrations are prepared in the buffer.

  • The enzyme and inhibitor solutions are mixed and incubated for a specific period to allow for binding.

  • The enzyme-inhibitor mixture is then rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.

  • Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathway and Experimental Workflow Visualization

Carbonic Anhydrase IX Signaling Pathway in Hypoxic Cancer Cells

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of cancer and is associated with poor prognosis. Its activity is linked to the regulation of intracellular and extracellular pH, which is crucial for tumor cell survival and proliferation in the hypoxic and acidic tumor microenvironment.

Caption: Signaling pathway of Carbonic Anhydrase IX in cancer.

General Experimental Workflow for SAR Studies

The structure-activity relationship studies of novel enzyme inhibitors typically follow a systematic workflow from compound synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Analog Design (e.g., N-alkylation) Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Screening (e.g., CA Inhibition Assay) Characterization->Screening DoseResponse Dose-Response Studies (IC₅₀/Kᵢ Determination) Screening->DoseResponse Selectivity Selectivity Profiling (against other isoforms) DoseResponse->Selectivity SAR SAR Analysis Selectivity->SAR Lead Lead Optimization SAR->Lead Lead->Design Iterative Improvement

Caption: Experimental workflow for SAR studies of enzyme inhibitors.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-amino-N-propylbenzenesulfonamide, a key chemical entity, is crucial for its development and use in various scientific applications. This guide provides an objective comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies for this compound are not extensively published, this comparison is built upon established validation parameters for analogous sulfonamide compounds and aromatic amines.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of small aromatic amine compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL< 0.5 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 10%
Specificity Medium to HighVery High
Throughput MediumMedium to High
Cost Low to MediumHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a general method for the analysis of aromatic amines.

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: For biological samples, a protein precipitation step is typically required. To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins. The supernatant can then be diluted with the mobile phase before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is common. A typical starting point is 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 265 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a general approach for the sensitive quantification of sulfonamides in biological matrices.[2]

Sample Preparation:

  • Standard Solution Preparation: Prepare stock and working standard solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) in methanol or acetonitrile.

  • Sample Extraction (for biological samples): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often employed for sample clean-up and concentration.[3] For protein precipitation, to 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[4]

LC-MS/MS Conditions:

  • Column: A C18 or phenyl-hexyl reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of a specific precursor/product ion transition for this compound and its internal standard. The specific m/z transitions would need to be determined experimentally.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validation of analytical methods and a typical experimental workflow for sample analysis.

cross_validation_workflow cluster_planning Planning & Development cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion dev_method_A Develop Method A (e.g., HPLC-UV) val_method_A Validate Method A dev_method_A->val_method_A dev_method_B Develop Method B (e.g., LC-MS/MS) val_method_B Validate Method B dev_method_B->val_method_B define_params Define Acceptance Criteria (Accuracy, Precision, etc.) define_params->val_method_A define_params->val_method_B analyze_samples Analyze the Same Set of Samples with Both Methods val_method_A->analyze_samples val_method_B->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results assess_agreement Assess Agreement & Bias compare_results->assess_agreement report Report Findings assess_agreement->report

Caption: Cross-validation workflow for analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_separation HPLC Separation (C18 Column) supernatant_transfer->hplc_separation detection Detection (UV or MS/MS) hplc_separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for sample analysis.

References

A Comparative Analysis of 4-amino-N-propylbenzenesulfonamide and Sulfanilamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4-amino-N-propylbenzenesulfonamide and its parent compound, sulfanilamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties, antibacterial activity, mechanisms of action, pharmacokinetics, and toxicity profiles. While extensive experimental data is available for the foundational sulfonamide, sulfanilamide, there is a notable lack of published experimental data for this compound. Therefore, this comparison supplements established data for sulfanilamide with predicted properties for its N-propyl derivative and discusses the potential implications of this structural modification based on known structure-activity relationships of sulfonamides.

Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The introduction of an N-propyl group to the sulfonamide moiety of sulfanilamide is expected to increase its lipophilicity, which can influence its solubility and membrane permeability.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSulfanilamide
Molecular Formula C₉H₁₄N₂O₂SC₆H₈N₂O₂S
Molecular Weight ( g/mol ) 214.29172.20
Melting Point (°C) Not available164.5 - 166.5[1]
Water Solubility Predicted to be lower than sulfanilamide7.5 g/L at 25 °C[2]
LogP (Octanol-Water Partition Coefficient) Predicted: ~1.5 - 2.00.62
pKa Not available~10.4 (sulfonamide NH)

Mechanism of Action

Both this compound and sulfanilamide are expected to share the same mechanism of action, which is characteristic of the sulfonamide class of antibiotics. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria.[3][4] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[3][5]

Sulfonamide Mechanism of Action General Mechanism of Action for Sulfonamides PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Coenzyme for Sulfonamides Sulfanilamide or This compound Sulfonamides->Dihydropteroate_Synthase Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Antibacterial Activity

The antibacterial spectrum of sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria.[6] However, the potency can vary significantly between different derivatives. The N-substitution on the sulfonamide group is a key determinant of antibacterial activity. While the free amino group at the 4-position is essential for activity, modifications at the N1-position can modulate the drug's potency and pharmacokinetic properties.

Direct comparative data on the antibacterial activity of this compound versus sulfanilamide is not available in the reviewed literature. Generally, N1-substitution can alter the pKa of the sulfonamide nitrogen, which in turn affects its solubility and ability to bind to the active site of DHPS. The increased lipophilicity of the N-propyl derivative might enhance its ability to penetrate bacterial cell walls, potentially leading to increased or altered activity against certain strains. However, without experimental data, this remains speculative.

Table 2: Antibacterial Activity (Hypothetical Comparison)

OrganismThis compound MIC (µg/mL)Sulfanilamide MIC (µg/mL)
Escherichia coliData not available>1000
Staphylococcus aureusData not available64 - >1024
Streptococcus pyogenesData not available8 - 64

Note: MIC values for sulfanilamide can vary widely depending on the strain and testing conditions. Data for this compound is not available and would require experimental determination.

Pharmacokinetics

The pharmacokinetic profiles of sulfonamides are significantly influenced by their physicochemical properties. The N-propyl group in this compound is expected to increase its lipid solubility compared to sulfanilamide, which would likely affect its absorption, distribution, and elimination.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Predicted)Sulfanilamide (Experimental)
Absorption Potentially enhanced oral absorption due to increased lipophilicity.Readily absorbed orally.[5]
Distribution Likely to have a larger volume of distribution due to increased tissue penetration.Widely distributed throughout the body.[5]
Metabolism Expected to undergo acetylation at the N4-amino group, similar to other sulfonamides. The N-propyl group may also be subject to metabolism.Primarily metabolized by acetylation in the liver.[1]
Excretion Primarily renal excretion, but the rate may differ from sulfanilamide.Excreted by the kidneys.[5]
Plasma Protein Binding Expected to be higher than sulfanilamide due to increased lipophilicity.~20%
Half-life Unknown, but potentially longer than sulfanilamide due to increased protein binding and reabsorption.~9 hours

Toxicity Profile

The toxicity of sulfonamides is a critical consideration in their clinical use. Common adverse effects include hypersensitivity reactions, crystalluria leading to kidney damage, and hematological disorders.[7] The increased lipophilicity of this compound could potentially lead to a different toxicity profile compared to sulfanilamide. For instance, it might have a greater potential for accumulation in tissues, which could lead to unforeseen toxicities.

Table 4: Comparative Toxicity Profile

Toxicity ParameterThis compoundSulfanilamide
Acute Toxicity (LD50) Data not availableOral (rat): 3900 mg/kg
Common Adverse Effects Unknown, but likely to share the potential for hypersensitivity reactions and crystalluria common to sulfonamides.Hypersensitivity reactions (rash, fever), crystalluria, nausea, vomiting, dizziness.[7]
Serious Adverse Effects UnknownStevens-Johnson syndrome, toxic epidermal necrolysis, agranulocytosis, aplastic anemia.[7]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of sulfonamide inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and sulfanilamide in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Bacterial Inoculum Preparation: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock drug solutions with MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

MTT_Workflow MTT Cytotoxicity Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_compound Add serial dilutions of the test compound incubate_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent and incubate incubate_treatment->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and sulfanilamide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This comparative guide highlights the well-established profile of sulfanilamide and underscores the significant data gap for its N-propyl derivative, this compound. The addition of the N-propyl group is predicted to increase lipophilicity, which may favorably alter its pharmacokinetic properties, such as absorption and distribution. However, this modification could also impact its antibacterial potency and toxicity profile in ways that are currently unknown.

For researchers and drug development professionals, this compound represents a molecule with unexplored potential. The provided experimental protocols offer a clear path forward for conducting the necessary studies to elucidate its complete pharmacological profile. Direct, head-to-head experimental comparisons with sulfanilamide are essential to determine if the N-propyl substitution offers any therapeutic advantages. Future research should focus on synthesizing and evaluating this compound to generate the critical data needed for a comprehensive and conclusive comparative analysis.

References

Assessing the Isoform Selectivity of 4-amino-N-propylbenzenesulfonamide Analogues as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isoform selectivity of 4-aminobenzenesulfonamide inhibitors, with a focus on analogues structurally related to 4-amino-N-propylbenzenesulfonamide. The development of isoform-selective carbonic anhydrase (CA) inhibitors is a critical area of research, particularly for targeting tumor-associated isoforms like CA IX and XII while minimizing off-target effects on ubiquitous isoforms such as CA I and II.[1][2]

Quantitative Data Presentation

The following tables summarize the inhibition constants (Kᵢ) of various 4-aminobenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. A lower Kᵢ value indicates a higher inhibitory potency. Acetazolamide (AAZ), a non-selective CA inhibitor, is included for comparison.

Table 1: Inhibition Constants (Kᵢ, nM) of Selected 4-Aminobenzenesulfonamide Derivatives Against hCA Isoforms I, II, VII, and XII.

CompoundhCA I (nM)hCA II (nM)hCA VII (nM)hCA XII (nM)Reference
Acetazolamide (AAZ) 25012.52.5-[4]
4-thioureidobenzenesulfonamide ----[5]
Compound 7c --Subnanomolar-[5]
Compound 7h --Subnanomolar-[5]
Compound 7m --Subnanomolar-[5]
Compound 7o --Subnanomolar-[5]
Compound 3l 87.66.813.5-[4]

Note: Specific Kᵢ values for compounds 7c, 7h, 7m, and 7o were described as being in the subnanomolar range for hCA VII.[5]

Table 2: Inhibition Constants (Kᵢ, nM) of α-Aminophosphonate Derivatives of 4-Aminobenzenesulfonamide Against hCA Isoforms I, II, IX, and XII.

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide (AAZ) 25012.5--[6]
Compound 23 >10000772.480.213.8[6]
Compound 27 136.98.846.326.7[6]
Compound 29 162.915.326.7469.9[6]
Compound 30 234.025.438.545.2[6]

These tables highlight that modifications to the 4-amino group of the benzenesulfonamide scaffold can lead to significant variations in inhibitory activity and isoform selectivity. For instance, compound 23 demonstrates notable selectivity for the tumor-associated isoforms hCA IX and XII over the off-target isoforms hCA I and II.[6]

Experimental Protocols

The determination of inhibitory activity and isoform selectivity relies on robust experimental methodologies. The following are detailed protocols for key assays.

1. Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.[7][8][9]

  • Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. The rate of this pH change is monitored using a pH indicator dye.

  • Materials:

    • Stopped-flow spectrophotometer

    • Recombinant human CA isoforms

    • CO₂-saturated water

    • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

    • Inhibitor stock solution

  • Procedure:

    • Reagent Preparation: Prepare a buffer solution with a pH indicator. Prepare a CO₂-saturated solution by bubbling CO₂ gas into water. Prepare serial dilutions of the inhibitor.

    • Enzyme-Inhibitor Incubation: Pre-incubate the CA enzyme with the inhibitor at various concentrations.

    • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time.

    • Data Analysis: Calculate the initial rate of the reaction. The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

2. High-Throughput Screening (HTS) Workflow for CA Inhibitors

The discovery of novel and selective CA inhibitors often starts with a high-throughput screening campaign.

  • Step 1: Primary Screening: A large library of compounds is tested at a single concentration against the target CA isoform (e.g., CA IX) using a high-throughput assay, such as a colorimetric or fluorescent-based assay.

  • Step 2: Hit Confirmation: Compounds that show significant inhibition in the primary screen ("hits") are re-tested to confirm their activity.

  • Step 3: Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their half-maximal inhibitory concentration (IC₅₀).

  • Step 4: Isoform Selectivity Profiling: Potent inhibitors are then tested against a panel of other CA isoforms (e.g., CA I, II, IV, XII) to determine their selectivity profile.

  • Step 5: Lead Optimization: Compounds with promising potency and selectivity are selected for further chemical modification to improve their drug-like properties.

Mandatory Visualization

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes that promote tumor survival, including CA9, the gene encoding carbonic anhydrase IX.[2][10] CA IX, a transmembrane protein with an extracellular active site, catalyzes the hydration of CO₂ to protons and bicarbonate. The resulting protons contribute to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cell, leading to intracellular alkalinization and promoting cell proliferation and survival.[1][10][11] Selective inhibition of CA IX is a promising strategy to counteract these effects.

CAIX_Hypoxia_Pathway cluster_cell_membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Acidification Extracellular Acidification H_HCO3->Acidification CAIX CA IX H_HCO3->CAIX Catalysis HCO3_in HCO₃⁻ Invasion_Metastasis Invasion & Metastasis Acidification->Invasion_Metastasis Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_gene CA9 Gene Upregulation HIF1a->CA9_gene CA9_gene->CAIX Expression Bicarbonate_transporter Bicarbonate Transporter Alkalinization Intracellular Alkalinization Bicarbonate_transporter->Alkalinization HCO3_in->Bicarbonate_transporter Proliferation_Survival Proliferation & Survival Alkalinization->Proliferation_Survival

CA IX signaling in tumor hypoxia.

Experimental Workflow: Screening for Isoform-Selective CA Inhibitors

The process of identifying isoform-selective CA inhibitors involves a systematic workflow, starting from a large compound library and progressively narrowing down to lead candidates with the desired selectivity profile.

Screening_Workflow start Compound Library primary_screen Primary Screen (Single Concentration vs. Target Isoform) start->primary_screen hits Initial Hits primary_screen->hits confirmation Hit Confirmation hits->confirmation confirmed_hits Confirmed Hits confirmation->confirmed_hits dose_response Dose-Response Assay (IC₅₀ Determination) confirmed_hits->dose_response potent_inhibitors Potent Inhibitors dose_response->potent_inhibitors selectivity_profiling Selectivity Profiling (vs. Panel of Isoforms) potent_inhibitors->selectivity_profiling selective_leads Selective Lead Compounds selectivity_profiling->selective_leads optimization Lead Optimization selective_leads->optimization end Drug Candidate optimization->end

Workflow for CA inhibitor screening.

References

A Comparative Guide to the Pharmacokinetic Profiles of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several key benzenesulfonamide derivatives, supported by experimental data. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, aiding in drug development and optimization.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for a selection of benzenesulfonamide derivatives. These values are compiled from various human and animal studies and are presented as a comparative overview.

DrugTmax (h)Cmax (ng/mL)Half-life (t½) (h)Bioavailability (%)Protein Binding (%)Primary MetabolismPrimary Excretion Route
Celecoxib ~3Varies with dose11.2~22-40 (fasted)~97CYP2C9 (major), CYP3A4 (minor)[1]Feces and urine[1]
Rofecoxib 2-3Varies with dose~17~93~87Cytosolic reductionUrine
Darunavir (boosted with Ritonavir) 2.5-4Varies with dose~15~82~95CYP3A4Feces (79.5%), Urine (13.9%)
Sotorasib ~1Dose-dependent~5.5Not specified~97.8CYP3A4Feces (56%), Urine (34%)
Acetazolamide ~2Varies with dose6-9[2]Well absorbed70-90Does not undergo metabolic alteration[2]Renal[2]
Sulfamethoxazole 1-4Varies with dose~10Well absorbed~70N-acetylation (liver)Renal[3]
Sulfadiazine 3-6Varies with dose8-17 (mean 10)[4]Well absorbed38-48Acetylation (liver)Renal[5]
Glyburide 2-4Varies with dose~4-8Well absorbed~99Hepatic (CYP2C9)Biliary and renal (evenly divided)[2]
Probenecid 2-4Varies with dose4-12 (dose-dependent)[3]Completely absorbed75-95Glucuronide conjugation, side-chain oxidation[3]Renal (metabolites)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for in vivo pharmacokinetic analysis and bioanalytical quantification.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a benzenesulfonamide derivative following oral administration to rats.

a. Animal Model:

  • Species: Sprague-Dawley rats (male, 250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Rats are acclimated to the facility for at least one week prior to the experiment.

b. Dosing:

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: A single dose is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The dosing volume is typically 5-10 mL/kg.

c. Blood Sampling:

  • Route: Blood samples (approximately 0.2-0.3 mL) are collected serially from the jugular vein or tail vein.

  • Time Points: Samples are collected at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

d. Data Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

UPLC-MS/MS Method for Quantification in Plasma

This protocol describes a general method for the quantitative analysis of a benzenesulfonamide derivative in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (a structurally similar compound, often a deuterated version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or autosampler vial for analysis.

b. UPLC-MS/MS Conditions (Example for Celecoxib):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of two solvents, typically A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

c. Calibration and Quantification:

  • A calibration curve is prepared by spiking known concentrations of the analyte into blank plasma.

  • The concentration of the analyte in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzenesulfonamide derivatives are mediated through their interaction with specific biological pathways.

Sotorasib: KRAS G12C Inhibition in the MAPK Pathway

Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein. The KRAS protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[6] The G12C mutation locks KRAS in an active state, leading to uncontrolled cell growth. Sotorasib covalently binds to the cysteine residue of the mutated KRAS, trapping it in an inactive state and thereby inhibiting downstream signaling.[6][7]

KRAS_MAPK_Pathway Receptor Growth Factor Receptor SOS SOS Receptor->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GTP GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Sotorasib Sotorasib Sotorasib->KRAS_GDP Inhibits Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Sotorasib inhibits the activation of the KRAS G12C mutant protein.
Darunavir: Inhibition of HIV-1 Protease

Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the lifecycle of the human immunodeficiency virus.[8] HIV-1 protease cleaves viral polyproteins into functional proteins required for the assembly of mature, infectious virions. Darunavir binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[8]

HIV_Protease_Inhibition HIV_RNA Viral RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Protease HIV-1 Protease Immature_Virion Immature Non-infectious Virion Polyprotein->Immature_Virion No Cleavage Proteins Functional Viral Proteins Protease->Proteins Cleavage Darunavir Darunavir Darunavir->Protease Inhibits Virion Mature Infectious Virion Proteins->Virion Assembly

Darunavir blocks the maturation of HIV by inhibiting protease.
Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a benzenesulfonamide derivative.

PK_Workflow Dosing Compound Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation) Processing->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data Report Report Generation Data->Report

A generalized workflow for pharmacokinetic analysis.

References

Correlating In Vitro and In Vivo Activity: A Comparative Guide for 4-Amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and evaluate the in vitro and in vivo correlation (IVIVC) of 4-amino-N-propylbenzenesulfonamide activity. Establishing a predictive relationship between laboratory assays and whole-organism responses is a critical step in translational research and drug development.

Data Presentation: Comparative Analysis

A robust IVIVC relies on the systematic comparison of quantitative data from both in vitro and in vivo studies. The following tables provide a structured format for organizing and comparing key experimental outcomes.

Table 1: Summary of In Vitro Activity of this compound

Assay TypeTargetCell Line/EnzymePotency (IC50/EC50/Ki, µM)Efficacy (% Inhibition/Activation)
Target-based Assaye.g., Kinase XRecombinant Human Kinase XDataData
Cell-based Assaye.g., Cancer Cell Line YMCF-7DataData
ADME Assaye.g., CYP450 InhibitionHuman Liver MicrosomesDataData

Table 2: Summary of In Vivo Activity of this compound

Animal ModelDosing RegimenPharmacokinetic Parameter (e.g., Cmax, AUC)Pharmacodynamic EndpointEfficacy (% Tumor Growth Inhibition, etc.)
e.g., Xenograft Mouse Model10 mg/kg, oral, dailyDatae.g., Biomarker Z levelsData
e.g., Rat Pharmacokinetic Study5 mg/kg, intravenousDataN/AN/A

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of experimental findings. The following sections outline standardized protocols for key in vitro and in vivo experiments.

In Vitro Target-Based Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate, ATP, this compound, assay buffer, and a detection reagent.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at a specified temperature for a defined period.

    • Stop the reaction and measure the signal using a suitable plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Materials: Immunocompromised mice, cancer cells for implantation, this compound formulation, and calipers for tumor measurement.

  • Procedure:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound or vehicle according to the planned dosing regimen.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the percentage of tumor growth inhibition.

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using the DOT language.

G cluster_0 In Vitro Assessment Target ID Target ID Biochemical Assay Biochemical Assay Target ID->Biochemical Assay IC50 Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay EC50 ADME-Tox ADME-Tox Cell-based Assay->ADME-Tox Safety Profile Lead Candidate Lead Candidate ADME-Tox->Lead Candidate

Caption: General workflow for in vitro drug discovery.

G Compound Compound Receptor Receptor Compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway for a test compound.

side-by-side comparison of synthetic routes for 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed side-by-side comparison of the prevalent synthetic routes for 4-amino-N-propylbenzenesulfonamide, a key intermediate in the development of various pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of reaction pathways, yields, and experimental protocols.

Introduction

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The synthesis of this compound and its derivatives is crucial for the exploration of new therapeutic agents. The most common and reliable synthetic strategy involves a four-step process starting from aniline. This method utilizes a protecting group strategy to ensure high regioselectivity and yield. Below, we dissect this primary route, presenting quantitative data and detailed experimental procedures.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for the primary synthetic route to this compound. This route is presented as a sequence of four main reactions.

Reaction Step Starting Material Reagents Product Reported Yield (%) Key Reaction Parameters
1. Acetylation (Protection)AnilineAcetic anhydride, Sodium acetateAcetanilide~90%Aqueous medium, room temperature
2. ChlorosulfonationAcetanilideChlorosulfonic acid4-Acetamidobenzenesulfonyl chloride77-81%[1]Neat, 60°C, 2 hours[1]
3. Sulfonamide Formation4-Acetamidobenzenesulfonyl chloriden-Propylamine, Sodium carbonateN-(4-(propylsulfamoyl)phenyl)acetamide70-85% (estimated)Dichloromethane, room temperature
4. Hydrolysis (Deprotection)N-(4-(propylsulfamoyl)phenyl)acetamide6M Hydrochloric acidThis compoundHighReflux, 45-60 minutes[2][3]

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These protocols are based on established procedures for the synthesis of sulfanilamide and its derivatives.[2][4]

Step 1: Synthesis of Acetanilide (Protection of Aniline)

  • In a flask, dissolve aniline in dilute hydrochloric acid.

  • Add a solution of sodium acetate.

  • To this mixture, add acetic anhydride with vigorous stirring.

  • Cool the reaction mixture in an ice bath to precipitate the acetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

  • Dry the resulting acetanilide crystals.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a round-bottomed flask equipped with a stirrer and a gas trap, carefully add chlorosulfonic acid.[1]

  • Cool the acid to approximately 15°C.[1]

  • Gradually add dry acetanilide to the cooled chlorosulfonic acid with stirring, maintaining the temperature.[1]

  • After the addition is complete, heat the mixture to 60°C for two hours to complete the reaction.[1]

  • Carefully pour the reaction mixture onto crushed ice with stirring.[1]

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.[5]

Step 3: Synthesis of N-(4-(propylsulfamoyl)phenyl)acetamide

  • Dissolve n-propylamine and sodium carbonate in dichloromethane in a reaction flask.

  • To this stirred mixture, add a solution of 4-acetamidobenzenesulfonyl chloride in dichloromethane dropwise.[6]

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[6]

  • Add distilled water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[6]

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[6]

  • Purify the product by column chromatography if necessary.

Step 4: Synthesis of this compound (Deprotection)

  • Place the N-(4-(propylsulfamoyl)phenyl)acetamide in a round-bottom flask.

  • Add a sufficient amount of 6M hydrochloric acid (approximately twice the weight of the sulfonamide).[2][3]

  • Heat the mixture at reflux with constant stirring for 45-60 minutes.[2][3]

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated sodium carbonate solution until it is slightly alkaline.[3]

  • Cool the mixture in an ice bath to complete the precipitation of the final product.

  • Collect the this compound by vacuum filtration, wash with cold water, and dry.[3]

Mandatory Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the primary synthetic route for this compound.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic anhydride, Sodium acetate p_Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->p_Acetamidobenzenesulfonyl_chloride Protected_product N-(4-(propylsulfamoyl)phenyl)acetamide p_Acetamidobenzenesulfonyl_chloride->Protected_product Final_product This compound Protected_product->Final_product

Caption: Synthetic pathway for this compound.

Alternative Considerations: The Direct Approach

A more direct synthesis might be envisioned by the direct chlorosulfonation of aniline followed by amination. However, this route is generally avoided due to several challenges:

  • Lack of Regioselectivity: The amino group of aniline is a strong activating group, leading to a mixture of ortho and para substituted products, as well as polysubstituted byproducts. This makes purification difficult and significantly lowers the yield of the desired para-isomer.

  • Side Reactions: The amino group can react with chlorosulfonic acid, leading to the formation of sulfamic acid derivatives and other unwanted side products.

  • Protonation of the Amino Group: In the strongly acidic conditions of chlorosulfonation, the amino group would be protonated to form anilinium ion. The -NH3+ group is a meta-directing deactivator, which would lead to the formation of the undesired meta-isomer.

The use of an acetyl protecting group effectively mitigates these issues by moderating the activating effect of the amino group and directing the substitution to the para position, ensuring a much cleaner reaction and a higher yield of the desired product. The subsequent deprotection step is typically high-yielding and straightforward.

Conclusion

The four-step synthesis involving the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and deprotection remains the most reliable and efficient method for preparing this compound. While a more direct approach is theoretically possible, it is synthetically impractical due to a lack of control over regioselectivity and the prevalence of side reactions. The presented data and protocols provide a solid foundation for researchers to undertake the synthesis of this important sulfonamide derivative.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 4-amino-N-propylbenzenesulfonamide, a compound that, while specific data is limited, should be handled as a hazardous chemical based on information available for structurally similar sulfonamides. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Hazard Information:

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment should be utilized to minimize exposure:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.
Skin and Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if handling the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., weighing boats, pipette tips, gloves), must be collected as hazardous waste.[7][8][9]

  • This waste stream should be kept separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

2. Waste Collection and Containment:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container.[9]

  • Liquid Waste (Solutions): Collect in a leak-proof container with a secure screw-on cap that is compatible with the solvent used.[9]

  • Ensure containers are in good condition, free from leaks or rust.[7]

3. Labeling:

  • Immediately label the waste container with a hazardous waste tag.[5][8]

  • The label must include:

    • The words "Hazardous Waste".[5][7]

    • The full chemical name: "Waste this compound". Abbreviations and chemical formulas are not acceptable.[5]

    • For mixtures, list all chemical components and their approximate percentages.[5]

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • The specific location (building and room number) where the waste was generated.[5]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.[9]

  • The storage area should be well-ventilated.

  • Ensure incompatible wastes are segregated to prevent accidental reactions.[8]

5. Final Disposal:

  • The primary and accepted method for the disposal of this type of chemical waste is through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][8][9]

  • Contact your EHS office to arrange for the pickup and proper disposal of the waste.[5][8]

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol from your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound and contaminated items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste Stream (Do not mix with other chemicals) B->C D Select Compatible Container (Solid or Liquid Waste) C->D E Securely Seal and Label Container ('Hazardous Waste', Full Chemical Name, Date, PI Information) D->E F Store in Designated Hazardous Waste Area E->F G Contact Institutional EHS for Waste Pickup F->G H Final Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This document provides a comprehensive operational and disposal plan for 4-amino-N-propylbenzenesulfonamide, drawing upon safety data for structurally similar sulfonamides and aromatic amines to ensure best practices in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile, vinyl, or latex gloves. Inspect for perforations before use and change frequently.[2][3]
Eye Protection Safety Goggles/GlassesTightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4][5]
Body Protection Laboratory CoatA standard laboratory coat should be worn fully buttoned. For greater protection, fire/flame resistant and impervious clothing is recommended.[4][5]
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound should occur in a certified chemical fume hood to avoid dust formation.[2][6] If exposure limits are exceeded, a full-face respirator should be used.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is functioning correctly.[6]

  • Verify the accessibility of an emergency eyewash station and safety shower.[7][8]

  • Clear the workspace of any non-essential items.

  • Assemble all necessary experimental equipment.

2. Handling the Compound:

  • All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[6]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • Avoid contact with skin and eyes.[4]

3. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation.[4] Wear the appropriate personal protective equipment as outlined above.[4]

  • Environmental Precautions: Prevent the chemical from entering drains to avoid environmental contamination.[4]

  • Containment and Cleaning: For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[11] Collect the material and place it in a suitable, closed container for disposal.[4]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental harm.[12]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be identified and labeled as hazardous waste.[6][10]

  • This waste must be segregated from other laboratory waste streams to prevent accidental reactions.[6]

2. Containerization:

  • Use approved, chemically compatible, and clearly labeled hazardous waste containers.[6] High-density polyethylene (HDPE) containers are generally suitable.[10]

  • The container must have a secure, leak-proof lid.[6]

  • The label should clearly state "Hazardous Waste" and include the full chemical name.[10]

3. Storage of Waste:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be in a well-ventilated and secure location, away from incompatible materials.[10]

4. Final Disposal:

  • Engage a licensed chemical waste management company for the final disposal of the hazardous waste.[11]

  • Never dispose of this compound down the drain or in regular solid waste.[10]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Inspect Work Area (Fume Hood, Eyewash) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Materials gather_ppe->gather_materials work_in_hood Work in Fume Hood gather_materials->work_in_hood Start Experiment avoid_dust Avoid Dust Generation work_in_hood->avoid_dust spill Accidental Spill work_in_hood->spill no_contact Prevent Skin/Eye Contact avoid_dust->no_contact storage Store Securely no_contact->storage decontaminate Decontaminate Workspace no_contact->decontaminate segregate Segregate Waste decontaminate->segregate Waste Generated containerize Containerize & Label segregate->containerize dispose Professional Disposal containerize->dispose spill_response Follow Spill Protocol spill->spill_response spill_response->decontaminate

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-propylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.